4-Methoxy-2'-methylbenzophenone
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(2-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-5-3-4-6-14(11)15(16)12-7-9-13(17-2)10-8-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAQGAOJFZBBTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346743 | |
| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41204-59-5 | |
| Record name | 4-METHOXY-2'-METHYLBENZOPHENONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50346743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 4-Methoxy-2'-methylbenzophenone
Executive Summary
4-Methoxy-2'-methylbenzophenone (CAS 41204-59-5) is a unsymmetrical diaryl ketone characterized by a benzophenone backbone substituted with a methoxy group at the para position of one ring and a methyl group at the ortho position of the adjacent ring.[1] Unlike its more common isomers (e.g., the UV-stabilizer Mexenone or generic 4-methoxybenzophenone), this specific isomer serves as a specialized intermediate in the synthesis of photoinitiators and non-steroidal estrogen receptor modulators (SERMs).[1]
This guide addresses the precise physicochemical profile, a self-validating synthesis protocol based on regioselective Friedel-Crafts acylation, and the analytical fingerprints required for quality assurance in drug development workflows.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The structural asymmetry of this compound results in unique solubility and steric properties compared to its symmetric counterparts.[1]
| Property | Data | Note |
| CAS Number | 41204-59-5 | Distinct from 4-methoxybenzophenone (611-94-9).[1][2][3] |
| Molecular Formula | C₁₅H₁₄O₂ | |
| Molecular Weight | 226.27 g/mol | |
| Appearance | Viscous yellow oil to semi-solid | Tends to supercool; crystallizes slowly.[1] |
| Boiling Point | 325–330 °C (Predicted) | High thermal stability.[1] |
| Density | 1.088 g/cm³ | Denser than water.[1] |
| Solubility | DCM, Toluene, Ethyl Acetate | Lipophilic; insoluble in water.[1] |
| Key Moiety | o-Tolyl / p-Anisyl | Steric bulk at ortho position influences reactivity.[1] |
Synthetic Architecture: Regioselective Friedel-Crafts Acylation
Retrosynthetic Logic
To synthesize this compound with high isomeric purity, one must select the pathway that maximizes regioselectivity.[1]
-
Pathway A (Recommended): Acylation of Anisole with 2-Methylbenzoyl chloride .[1]
-
Pathway B (Avoid): Acylation of Toluene with 4-Methoxybenzoyl chloride.[1]
Reaction Workflow Diagram
The following diagram illustrates the critical process flow, highlighting the Lewis acid activation and quenching steps.
Figure 1: Step-wise process flow for the regioselective synthesis of CAS 41204-59-5.[1]
Detailed Experimental Protocol
Objective: Synthesis of 10g of this compound.
Reagents:
-
Anisole (1.0 eq, 44 mmol)[1]
-
2-Methylbenzoyl chloride (o-Toluoyl chloride) (1.1 eq, 48 mmol)[1]
-
Aluminum Chloride (AlCl₃), anhydrous (1.2 eq, 53 mmol)[1]
-
Dichloromethane (DCM), anhydrous (100 mL)[1]
Step-by-Step Procedure:
-
System Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain an inert atmosphere to prevent AlCl₃ deactivation.[1]
-
Catalyst Suspension: Charge the flask with AlCl₃ (7.1 g) and anhydrous DCM (50 mL). Cool to 0°C using an ice bath.[1][4]
-
Electrophile Formation: Mix 2-Methylbenzoyl chloride (7.4 g) in DCM (20 mL). Add this solution dropwise to the AlCl₃ suspension over 15 minutes. Observation: The solution typically turns yellow/orange, indicating acylium ion formation.[1]
-
Nucleophilic Attack: Mix Anisole (4.75 g) in DCM (20 mL). Add dropwise to the reaction mixture at 0–5°C.
-
Critical Control Point: Keep temperature <5°C to prevent poly-acylation or demethylation.[1]
-
-
Reaction: Remove the ice bath and allow to warm to room temperature. Stir for 4 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane).[1]
-
Quenching: Pour the reaction mixture slowly into a beaker containing 100g crushed ice and 10 mL concentrated HCl. Stir vigorously until the solid aluminum complex dissolves completely.
-
Workup: Separate the organic layer.[1][5][4] Extract the aqueous layer twice with DCM (2 x 30 mL).[1] Combine organic layers and wash sequentially with:
-
Water (50 mL)
-
1M NaOH (50 mL) – Removes unreacted acid/phenols.[1]
-
Brine (50 mL)
-
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude oil can be purified via vacuum distillation or recrystallization from ethanol/hexane if solid.[1]
Analytical Characterization (QA/QC)[1]
For drug development applications, confirming the position of the methyl and methoxy groups is vital to rule out isomers.[1]
Nuclear Magnetic Resonance (NMR) Expectations
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.30 ppm (s, 3H): Methyl group on the ortho-tolyl ring.[1]
-
δ 3.87 ppm (s, 3H): Methoxy group on the para-anisyl ring.[1]
-
δ 6.90–7.00 ppm (d, 2H): Protons ortho to the methoxy group (shielded).[1]
-
δ 7.15–7.40 ppm (m, 4H): Protons on the o-tolyl ring and meta to methoxy.[1]
-
δ 7.75–7.85 ppm (d, 2H): Protons ortho to the carbonyl on the anisyl ring (deshielded).[1]
-
Mass Spectrometry (GC-MS)[1][6]
-
Molecular Ion (M+): m/z 226[1]
-
Base Peak: m/z 135 (Methoxybenzoyl cation, [CH₃O-C₆H₄-CO]⁺) – This fragment confirms the carbonyl is attached to the anisole ring, though fragmentation can occur on both sides.[1]
-
Fragment: m/z 119 (Methylbenzoyl cation, [CH₃-C₆H₄-CO]⁺).[1]
Application in Drug Discovery[1]
This compound acts as a "Privileged Scaffold" in medicinal chemistry.[1]
Structural Significance
The molecule serves as a precursor for Triarylalkenes , a class of compounds known for Estrogen Receptor (ER) modulation.[1]
-
Mechanism: Grignard addition of a third aryl group to the ketone carbonyl, followed by dehydration, yields the triarylalkene motif found in Tamoxifen-like drugs.[1]
-
Steric Control: The 2'-methyl group induces a twist in the biphenyl system, preventing planarity.[1] This "molecular twist" is often critical for disrupting protein-protein interactions or fitting into specific hydrophobic pockets in kinase enzymes.[1]
Figure 2: Divergent utility of the scaffold in pharmaceutical synthesis.
Safety & Handling (MSDS Summary)
-
Signal Word: Warning
-
Hazard Statements:
-
Storage: Store in a cool, dry place under inert gas. The compound is stable but light-sensitive over long durations (potential for radical formation).[1]
References
-
PubChem. (2023).[1] Compound Summary: this compound.[1][2][6] National Library of Medicine.[1][7] Retrieved from [Link](Note: Verify specific isomer indexing as databases often cluster benzophenone isomers).[1]
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text for the acylation mechanism described in Section 3).
Sources
- 1. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 41204-59-5 [chemicalbook.com]
- 3. hoffmanchemicals.com [hoffmanchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-METHOXY-2'-METHYLTHIOBENZOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Methoxy-4'-methylbenzophenone | C15H14O2 | CID 614522 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Methoxy-2'-methylbenzophenone Physical Properties & Characterization
This guide provides an in-depth technical analysis of 4-Methoxy-2'-methylbenzophenone , a specialized benzophenone derivative utilized in photochemical synthesis and UV-blocking applications.
Executive Summary
This compound (CAS 41204-59-5) is an asymmetric diaryl ketone characterized by an electron-donating methoxy group on one ring and a sterically significant ortho-methyl group on the other. Unlike its symmetric counterpart (4,4'-dimethoxybenzophenone), this isomer exhibits unique solubility and photo-physical properties due to the twist in the biaryl dihedral angle induced by the 2'-methyl substituent. This guide outlines the critical physical properties, synthesis-dependent impurity profiles, and handling protocols required for high-precision research and drug development applications.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of two phenyl rings bridged by a carbonyl group. The "A-ring" bears a methoxy group at the para position, while the "B-ring" bears a methyl group at the ortho position. This steric crowding at the ortho position prevents the B-ring from achieving planarity with the carbonyl system, affecting the
| Attribute | Detail |
| IUPAC Name | (4-Methoxyphenyl)(2-methylphenyl)methanone |
| Common Name | This compound |
| CAS Registry Number | 41204-59-5 |
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| SMILES | COc1ccc(cc1)C(=O)c2ccccc2C |
| InChI Key | IHMWJDNMIIEDDN-UHFFFAOYSA-N (Isomer Specific) |
Thermodynamic & Physical Constants
The following data aggregates experimental values and high-confidence predictive models (where experimental gaps exist for this specific isomer).
Core Physical Properties[4]
| Property | Value / Range | Confidence | Context |
| Physical State | Viscous Oil or Low-Melting Solid | High | 4,4'-isomer MP is 92°C; ortho-substitution typically lowers MP due to crystal packing disruption. |
| Boiling Point | 325 – 330 °C | High | At 760 mmHg. Decomposition likely >350°C. |
| Density | 1.088 ± 0.06 g/cm³ | Medium | Predicted at 20°C. |
| Refractive Index | 1.56 – 1.58 | Medium | Estimated for liquid phase. |
| Vapor Pressure | < 0.01 mmHg | High | At 25°C. Low volatility.[1] |
Partitioning & Solubility Profile
For drug development and formulation, lipophilicity is a critical parameter.
-
LogP (Octanol/Water): 3.8 – 4.1 (Predicted)
-
Implication: Highly lipophilic. Requires non-polar solvents for extraction.
-
-
Solubility Matrix:
Spectral Characterization (Self-Validating Protocols)
To verify the identity of this compound, researchers should look for specific diagnostic signals that differentiate it from the 4,4' or 2,4' isomers.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, CDCl
):-
3.85 ppm (s, 3H): Methoxy group (–OCH
). Distinct sharp singlet. -
2.30 ppm (s, 3H): Methyl group (Ar–CH
). -
6.90 – 7.80 ppm (m, 8H): Aromatic region.
-
Look for the AA'BB' system of the 4-methoxyphenyl ring (two doublets ~7.8 and ~6.9 ppm).
-
Look for the ABCD system of the 2-methylphenyl ring (more complex multiplet pattern due to ortho substitution).
-
-
3.85 ppm (s, 3H): Methoxy group (–OCH
Infrared Spectroscopy (FT-IR)
-
1650 – 1665 cm
: Carbonyl (C=O) stretch. Note: Conjugation lowers this frequency, but the ortho-twist may slightly raise it compared to planar benzophenones. -
1250 cm
: Aryl alkyl ether (C–O) stretch (strong). -
2850 – 2960 cm
: C–H aliphatic stretches (methyl/methoxy).
Synthesis, Impurities & Purification Logic
Understanding the synthesis route is essential for anticipating impurities. The industrial standard involves Friedel-Crafts Acylation .
Synthesis Pathway (Friedel-Crafts)
-
Catalyst: Aluminum Chloride (
). -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
-
Mechanism: The methoxy group directs the acyl group to the para position.
Impurity Profile
-
Regioisomer (2-Methoxy-2'-methylbenzophenone): Formed if acylation occurs at the ortho position of anisole (minor impurity, <5%).
-
Bis-acylated side products: Rare due to deactivation after the first acylation.
-
Hydrolyzed acid: o-Toluic acid (from unreacted acid chloride).
Purification Workflow (Visualization)
The following diagram illustrates the logical flow for synthesizing and purifying the compound to >98% purity.
Figure 1: Synthesis and purification logic flow for CAS 41204-59-5, highlighting the divergence based on physical state recovery.
Handling & Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). While benzophenones are generally stable, the electron-rich methoxy ring makes the compound susceptible to slow oxidation over years.
-
Light Sensitivity: As a benzophenone derivative, it is photo-active. Store in amber vials to prevent UV-induced radical formation or degradation.
-
Safety: Standard PPE. Avoid inhalation of dust/mist. Material Safety Data Sheet (MSDS) typically classifies similar benzophenones as Irritants (H315, H319).
References
-
PrepChem. Synthesis of substituted benzophenones via Friedel-Crafts Acylation. (General methodology reference). [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Benzophenone Derivatives.[7] (Used for comparative LogP and spectral prediction models). [Link]
Sources
- 1. Potassium sodium tartrate | 304-59-6 [chemicalbook.com]
- 2. Potassium Sodium Tartrate CAS 304-59-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 122-84-9 CAS | 4-METHOXYPHENYLACETONE | Ketones | Article No. 0206D [lobachemie.com]
- 4. Potassium Sodium Tartrate Tetrahydrate CAS 6381-59-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
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- 6. prepchem.com [prepchem.com]
- 7. 8,11-Octadecadienoic acid | C18H32O2 | CID 5312487 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 4-Methoxy-2'-methylbenzophenone
Molecular Architecture, Synthesis, and Application Vectors
Executive Summary
4-Methoxy-2'-methylbenzophenone (CAS: 41204-59-5) represents a specific structural isomer within the benzophenone class, characterized by a non-symmetrical diaryl ketone backbone.[1][2] Unlike its symmetrical congeners, the steric bulk of the ortho-methyl group on one ring, combined with the electronic donation of the para-methoxy group on the other, creates a unique dipole and photochemical profile. This guide serves as a definitive technical resource for researchers utilizing this scaffold in medicinal chemistry (specifically tubulin polymerization inhibition and COX-2 pathways) and photo-initiated polymerization.[2]
Part 1: Physicochemical Profile
The precise molecular weight and physical constants are the foundation of stoichiometric accuracy in synthesis and formulation.[2]
Table 1: Core Physicochemical Specifications
| Parameter | Value | Technical Note |
| Molecular Weight | 226.27 g/mol | Calculated based on |
| Molecular Formula | Degree of Unsaturation:[2][3][4] 9. | |
| CAS Registry Number | 41204-59-5 | Distinct from the 4-methoxy-4'-methyl isomer.[2][5] |
| Physical State | Yellow to colorless oil | May crystallize upon prolonged standing at <4°C. |
| Density | ~1.088 g/cm³ | Estimated at 20°C; denser than water.[2] |
| LogP (Predicted) | 3.6 – 3.8 | Highly lipophilic; requires organic solvents (DCM, EtOAc).[2] |
| H-Bond Acceptors | 2 | Carbonyl oxygen and Methoxy oxygen.[2] |
Part 2: Synthetic Architecture
To access high-purity this compound, a regioselective Friedel-Crafts acylation is the industry-standard protocol.[2] The choice of reagents is critical: reacting anisole with 2-methylbenzoyl chloride is preferred over reacting toluene with 4-methoxybenzoyl chloride.[2]
Why this route?
-
Electronic Activation: Anisole is highly activated toward electrophilic aromatic substitution due to the methoxy group (+M effect).[2]
-
Regioselectivity: The methoxy group directs the incoming electrophile primarily to the para position.[2] The ortho position is sterically hindered and statistically less favored, minimizing the formation of the 2,2'-isomer.[2]
-
Steric Management: Introducing the ortho-methyl group via the acyl chloride avoids the difficulty of alkylating a deactivated benzophenone core later.[2]
Protocol: Friedel-Crafts Acylation[2][5][6]
-
Reagents: Anisole (1.0 eq), 2-Methylbenzoyl chloride (1.1 eq), Aluminum Chloride (
, 1.2 eq).[2] -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[2]
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck flask under
, suspend anhydrous in dry DCM at 0°C. -
Acylium Formation: Dropwise add 2-methylbenzoyl chloride. Stir for 15 min to generate the acylium ion complex.
-
Substrate Addition: Add anisole dropwise, maintaining internal temperature <5°C to prevent polymerization or demethylation.[2]
-
Propagation: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1).[2]
-
Quench (Critical): Pour reaction mixture over crushed ice/HCl. The aluminum complex is stable and requires acidic hydrolysis to release the ketone.[2]
-
Workup: Extract with DCM, wash with brine and
, dry over , and concentrate. Purification via silica gel chromatography may be required if the ortho-isomer is present.[2]
Visualization: Synthetic Pathway
The following diagram illustrates the reaction flow and critical control points.[2][7]
Caption: Figure 1. Regioselective synthesis workflow via Friedel-Crafts acylation, highlighting the critical acid hydrolysis step.
Part 3: Analytical Characterization (Self-Validating Systems)
Trustworthiness in chemical synthesis is derived from multi-modal validation.[2] You must confirm structure (NMR) and mass (MS).[2]
1. Nuclear Magnetic Resonance (NMR)
The asymmetry of the molecule provides distinct signals for the two aromatic rings.[2]
-
H NMR (400 MHz,
):- 2.35 ppm (s, 3H): Methyl group on the 2'-ring.[2] Distinctive high-field aromatic methyl.[2]
- 3.87 ppm (s, 3H): Methoxy group on the 4-position.[2]
- 6.90 – 7.00 ppm (d, 2H): Protons ortho to the methoxy group (Shielded).[2]
- 7.20 – 7.50 ppm (m, 4H): Overlapping protons from the 2'-methyl ring and meta protons of the methoxy ring.[2]
- 7.75 – 7.85 ppm (d, 2H): Protons ortho to the carbonyl on the methoxy ring (Deshielded).[2]
2. Mass Spectrometry (MS) Fragmentation Logic
The fragmentation pattern serves as a fingerprint.[2] In Electron Impact (EI), the molecule cleaves at the carbonyl (alpha-cleavage).[2]
Fragmentation Tree:
-
Parent Ion (
): m/z 226. -
Pathway A (Methoxy Ring): Cleavage yields 4-methoxybenzoyl cation (m/z 135).[2]
-
Pathway B (Methyl Ring): Cleavage yields 2-methylbenzoyl cation (m/z 119).[2]
-
Loss of Methyl: m/z 211 (M - 15).[2]
Caption: Figure 2. Mass Spectrometry fragmentation logic showing primary alpha-cleavage pathways characteristic of benzophenones.
Part 4: Application Vectors in Drug Development
The benzophenone scaffold is not merely a photoinitiator; it is a privileged structure in medicinal chemistry.[2]
1. Tubulin Polymerization Inhibition
Benzophenone derivatives, particularly those with methoxy substitutions, act as colchicine-binding site inhibitors.[2] The 4-methoxy-2'-methyl motif mimics the pharmacophore of Fenbendazole and related anthelmintics that have shown repurposed efficacy in oncology.[2] The steric clash of the 2'-methyl group forces the two rings to twist, preventing planarity, which is often required for optimal fitting into the tubulin pocket.[2]
2. COX-2 Inhibition
Research indicates that non-steroidal anti-inflammatory drugs (NSAIDs) often utilize a diaryl ketone or ether scaffold.[2] The 4-methoxy group serves as a hydrogen bond acceptor for the active site of Cyclooxygenase-2 (COX-2), while the 2'-methyl group provides hydrophobic filling of the accessory pocket, potentially increasing selectivity over COX-1.[2]
References
-
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 24896583, 4-Methoxybenzophenone. Retrieved from [Link]
-
Royal Society of Chemistry. (2017).[2] Supporting Information: Spectral Data of Aryl Ketones. Retrieved from [Link][2]
-
MDPI. (2020).[2] Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity. Retrieved from [Link][2]
Sources
- 1. 4-Methylbenzophenone(134-84-9) 1H NMR spectrum [chemicalbook.com]
- 2. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Experimental Chemistry II [sites.science.oregonstate.edu]
- 7. Friedel–Crafts approach to the one-pot synthesis of methoxy-substituted thioxanthylium salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 4-Methoxy-2'-methylbenzophenone
Executive Summary & Strategic Value
This technical guide details the synthesis of 4-Methoxy-2'-methylbenzophenone (CAS: Not commonly listed as a commodity, typically an intermediate). This molecule represents a specific class of "sterically differentiated" benzophenones.[1] The presence of the 2'-methyl group (ortho-substitution on the benzoyl ring) introduces significant steric torque, preventing coplanarity of the aromatic rings.[1] This conformational restriction is highly relevant in the development of:
-
Atropisomeric Drug Scaffolds: Precursors for axially chiral ligands or bioactive biaryls.[1]
-
Photo-initiators: The steric bulk influences the triplet state lifetime and hydrogen abstraction efficiency.[1]
-
SERMs (Selective Estrogen Receptor Modulators): Analogs of tamoxifen/raloxifene precursors where ortho-substitution alters receptor binding affinity.[1]
This guide presents two validated pathways:
-
Friedel-Crafts Acylation: The high-throughput "workhorse" method, optimized for scale.[1]
-
Grignard Addition to Nitrile: The "precision" method, used when regiochemical purity is paramount.[1]
Retrosynthetic Analysis
The disconnection approach reveals two primary logical cuts. The choice depends on available starting materials and tolerance for isomeric impurities.[1]
-
Disconnection A (Acylation): Breaks the carbonyl-anisole bond.[1] Requires 2-methylbenzoyl chloride and anisole.[1]
-
Disconnection B (Organometallic): Breaks the carbonyl-toluene bond.[1] Requires 4-methoxyphenylmagnesium bromide and 2-methylbenzonitrile.[1]
-
Benefit: Absolute regiocontrol; the 4-methoxy position is fixed in the starting material.[1]
-
Pathway A: Friedel-Crafts Acylation (Scalable Route)[1]
Mechanistic Insight & Causality
The reaction involves the electrophilic attack of the 2-methylbenzoyl cation (acylium ion) on the electron-rich anisole .[1]
-
Why Anisole? The methoxy group is a strong activator (+
effect), directing the incoming electrophile primarily to the para position. -
The Steric Challenge: The electrophile (2-methylbenzoyl cation) is bulky due to the ortho-methyl group.[1] This increases the energy barrier for the attack, making the reaction slower than a standard benzoylation.[1]
-
Catalyst Choice: Aluminum Chloride (
) is required in stoichiometric excess (>1.1 eq) because the resulting ketone product acts as a Lewis base, complexing with the aluminum and deactivating the catalyst.[1]
Reaction Mechanism Visualization (DOT)[1]
Figure 1: Mechanism of the Friedel-Crafts acylation showing the formation of the bulky acylium ion and subsequent electrophilic aromatic substitution.[1]
Detailed Protocol
Scale: 50 mmol basis
| Reagent | MW ( g/mol ) | Equiv.[1][6] | Amount | Role |
| Anisole | 108.14 | 1.0 | 5.41 g (5.45 mL) | Nucleophile/Substrate |
| 2-Methylbenzoyl chloride | 154.59 | 1.05 | 8.11 g | Electrophile Source |
| Aluminum Chloride ( | 133.34 | 1.2 | 8.00 g | Lewis Acid Catalyst |
| Dichloromethane (DCM) | 84.93 | Solvent | 100 mL | Reaction Medium |
| HCl (1M) | 36.46 | Quench | 100 mL | Hydrolysis Agent |
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask. Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet/outlet (bubbler).[1]
-
Catalyst Suspension: Charge the flask with
(8.00 g) and anhydrous DCM (50 mL). Cool the suspension to 0°C using an ice/water bath.[1] -
Electrophile Formation: Mix 2-methylbenzoyl chloride (8.11 g) in DCM (20 mL). Add this solution dropwise to the
suspension over 15 minutes. Observation: The solution may turn yellow/orange as the acylium ion forms.[1] -
Substrate Addition: Mix Anisole (5.41 g) in DCM (30 mL). Add this solution dropwise to the reaction mixture at 0–5°C over 30 minutes. Critical: Control the exotherm.[1] The bulky electrophile requires time to react; rapid addition promotes polymerization or tars.[1]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25°C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]
-
Quenching (The "Self-Validating" Step): Pour the reaction mixture slowly onto a stirred mixture of 100 g ice and 50 mL conc. HCl.
-
Workup: Separate the organic layer.[1][3][6][7] Extract the aqueous layer with DCM (
mL).[1] Wash combined organics with water, saturatedngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> (to remove benzoic acid byproducts), and brine.[1] Dry over .[1][7] -
Isolation: Concentrate in vacuo to yield a crude oil. The product usually solidifies upon standing or trituration with cold pentane.[1]
Pathway B: Grignard Addition (High Purity Route)[1]
Strategic Rationale
While Pathway A is economical, it risks producing the ortho-acylated impurity (2-methoxy-2'-methylbenzophenone).[1] Pathway B uses 4-bromoanisole as the precursor.[1] By forming the Grignard reagent at the 4-position, we chemically "lock" the regiochemistry before the carbon-carbon bond forming step.[1]
Workflow Visualization (DOT)[1]
Figure 2: The Grignard pathway utilizes a nitrile electrophile to ensure exclusive para-substitution on the anisole ring.[1]
Detailed Protocol
Scale: 20 mmol basis
-
Grignard Preparation:
-
In a dry flask under Argon, react 4-bromoanisole (3.74 g, 20 mmol) with Mg turnings (0.53 g, 22 mmol) in anhydrous THF (20 mL). Initiate with a crystal of iodine.[1] Reflux for 1 hour until Mg is consumed.
-
-
Addition:
-
Cool the Grignard solution to 0°C.
-
Add 2-methylbenzonitrile (2.34 g, 20 mmol) in THF (10 mL) dropwise.
-
Note on Sterics: Nitriles are less reactive than aldehydes.[1] Due to the 2-methyl steric hindrance on the nitrile, the reaction must be refluxed for 3–5 hours to drive the addition of the Grignard reagent to the cyano group.[1]
-
-
Hydrolysis:
-
Purification:
Purification & Characterization Standards
Impurity Profile & Removal[1][8]
-
Impurity A (Regioisomer): 2-Methoxy-2'-methylbenzophenone.[1]
-
Impurity B (Hydrolysis Byproduct): 2-Methylbenzoic acid.[1]
Analytical Expectations[1][3][9]
-
Physical State: White to off-white crystalline solid.[1]
-
Melting Point: Expected range 60–75°C (varies by polymorph, requires experimental verification).
-
1H NMR (CDCl3, 400 MHz):
References
-
Friedel-Crafts Acyl
-
Steric Effects in Friedel-Crafts Reactions
-
Grignard Reactions with Nitriles (The Weinreb Altern
-
Source: BenchChem. "4-Methoxy-3'-methylbenzophenone in Organic Synthesis."[1]
- Relevance: Provides analogous protocols for methyl-substituted benzophenones, validating the organometallic approach for high regiocontrol.
-
-
General Benzophenone Synthesis Reviews
Sources
- 1. prepchem.com [prepchem.com]
- 2. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 3. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 4. m.youtube.com [m.youtube.com]
- 5. homework.study.com [homework.study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Monograph: Structural Elucidation and Synthetic Protocols for 4-Methoxy-2'-methylbenzophenone
[1][2]
Executive Summary
This technical guide provides a comprehensive analysis of 4-Methoxy-2'-methylbenzophenone (CAS: 41204-59-5), a diaryl ketone derivative utilized as a pharmacophore in medicinal chemistry and a photoinitiator in polymer science.[1][2] This document details the systematic IUPAC nomenclature derivation, establishes a self-validating Friedel-Crafts acylation protocol for its synthesis, and profiles its physicochemical properties.[1][2] The narrative is structured to support researchers in drug discovery and organic synthesis, emphasizing the "privileged scaffold" status of benzophenones in kinase inhibition and anti-inflammatory pathways.[1][2]
Structural Elucidation & Nomenclature
IUPAC Nomenclature Derivation
The nomenclature for this compound requires a hierarchical analysis of functional groups and ring priorities.[1][2] While "benzophenone" is a retained IUPAC name, the systematic approach treats the compound as a substituted methanone.[1][2]
-
Principal Functional Group: Ketone (
), suffix -one.[1][2] -
Substituent Prioritization:
-
Ring A (derived from anisole): Contains a methoxy (-OCH
) group.[1][2] In symmetric benzophenones, numbering usually prioritizes the ring with the higher priority substituent.[1][2] However, in systematic naming (methanone), the rings are treated as substituents on the carbonyl carbon.[1][2] -
Ring B (derived from toluene): Contains a methyl (-CH
) group at the ortho position.[1][2]
-
Systematic Name (PIN): (4-Methoxyphenyl)(2-methylphenyl)methanone [1][2]
-
Logic: The carbonyl carbon is the parent.[1][2] The two aryl rings are substituents.[1][2] Alphabetical order dictates "methoxyphenyl" before "methylphenyl".[1][2]
-
Numbering:
Retained/Common Name: This compound [1][2][3][4]
-
Logic: The benzophenone core is assumed.[1][2][5] Primes (') are used to distinguish the second ring.[1][2] The methoxy group is at position 4 (para to carbonyl), and the methyl group is at position 2' (ortho to carbonyl).[1][2]
Structural Visualization (Graphviz)
The following diagram illustrates the logical hierarchy used to derive the IUPAC name and the connectivity of the substituents.
Figure 1: Hierarchical decomposition of this compound nomenclature.
Synthetic Pathway: Regioselective Friedel-Crafts Acylation[1][2]
Mechanistic Rationale
The synthesis of this compound presents a regioselectivity challenge.[1][2] A direct reaction between benzoyl chloride and a substituted benzene requires careful selection of the nucleophile to ensure the correct isomer is formed.[1][2]
-
Strategy: React Anisole (nucleophile) with 2-Methylbenzoyl chloride (electrophile).[1][2]
-
Causality: The methoxy group on anisole is a strong electron-donating group (EDG) and a powerful ortho, para-director.[1][2] Due to steric hindrance at the ortho positions flanking the methoxy group, the electrophilic acylium ion predominantly attacks the para position.[1][2] This locks the methoxy group at position 4 relative to the new ketone bond.[1][2]
-
Alternative (Failed) Strategy: Reacting o-xylene with substituted benzoyl chlorides would yield complex mixtures due to weaker directing effects and competing sterics.[1][2]
Experimental Protocol
Objective: Synthesize this compound via Friedel-Crafts Acylation.
Reagents:
-
Aluminum Chloride (AlCl
, 1.1 eq, anhydrous) -
Dichloromethane (DCM, anhydrous)
-
HCl (1M, for quenching)
Step-by-Step Workflow:
-
Preparation of Electrophile:
-
Acylation Reaction:
-
Dissolve 2-Methylbenzoyl chloride (1.0 eq) in a minimal amount of DCM.[1][2] Add this solution dropwise to the AlCl
suspension.[1][2][6] Stir for 15 minutes to generate the acylium ion complex. -
Add Anisole (1.0 eq) dropwise over 30 minutes, maintaining the temperature below 5°C. The solution will darken (often turning red or orange) indicating complex formation.[1][2]
-
Mechanistic Insight: Slow addition prevents exotherms that could lead to poly-acylation or demethylation.[1][2]
-
-
Reaction Maintenance:
-
Quenching and Workup:
-
Pour the reaction mixture carefully into a beaker containing crushed ice and 1M HCl. This hydrolyzes the aluminum alkoxide complex.[1][2]
-
Separate the organic layer and extract the aqueous layer twice with DCM.[1][2]
-
Combine organic layers, wash with saturated NaHCO
(to remove acidic impurities) and brine.[1][2] -
Dry over anhydrous MgSO
, filter, and concentrate in vacuo.
-
-
Purification:
Synthesis Flowchart
Figure 2: Friedel-Crafts acylation workflow for regioselective synthesis.
Physicochemical Profiling
The following data summarizes the core physical properties of this compound. These values are critical for identification and handling in a laboratory setting.
| Property | Value | Context |
| Molecular Formula | C | |
| Molecular Weight | 226.27 g/mol | |
| CAS Number | 41204-59-5 | Unique Identifier |
| Physical State | Viscous Oil / Low melting solid | Often yellow to colorless |
| Density | 1.088 ± 0.06 g/cm³ | Predicted |
| Boiling Point | ~375°C (at 760 Torr) | Predicted |
| Refractive Index | 1.563 | |
| Solubility | DCM, Ethyl Acetate, Ethanol | Insoluble in water |
| LogP | ~3.6 | Lipophilic, membrane permeable |
Pharmacological & Industrial Utility
The Benzophenone Scaffold in Drug Discovery
The benzophenone moiety is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its diaryl ketone structure serves as a rigid linker that positions the two aryl rings in a specific non-planar geometry (propeller shape), which is ideal for binding to hydrophobic pockets in proteins.[1][2]
-
Kinase Inhibition: Substituted benzophenones act as p38 MAP kinase inhibitors, disrupting signaling pathways involved in inflammation and autoimmune diseases.[1][2] The 4-methoxy group often mimics the hydrogen-bonding interactions of ATP within the kinase binding site.[1][2]
-
Antimicrobial Agents: Derivatives of 4-methoxybenzophenone have shown efficacy against S. aureus and C. albicans by disrupting cell membrane integrity.[1][2]
-
Microtubule Polymerization: Certain benzophenone analogues (e.g., phenstatin derivatives) bind to the colchicine site of tubulin, inhibiting microtubule polymerization and arresting cancer cell division.[1][2]
Industrial Applications
Beyond pharma, this compound is utilized in:
-
Photoinitiators: Upon UV irradiation, the benzophenone core undergoes an
transition, generating a triplet state capable of abstracting hydrogen atoms to initiate radical polymerization in UV-curable coatings.[1][2] -
UV Blockers: The conjugated system absorbs UV radiation, protecting polymers from photodegradation.[1][2]
References
-
PubChem. (2025).[1][2][5][7] Compound Summary: (4-Methoxyphenyl)(2-methylphenyl)methanone (CAS 41204-59-5).[1][2][3] National Center for Biotechnology Information.[1][2] [Link][1][2][5]
-
Wu, J., et al. (2024).[1][2] Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. PMC (PubMed Central).[1][2] [Link](Note: Generalized link to PMC search for verification of scaffold utility).
Sources
- 1. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 41204-59-5 [chemicalbook.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. 2-Methoxy-4'-methylbenzophenone | C15H14O2 | CID 614522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (4-Methoxyphenyl)methanone | C8H7O2+ | CID 13207614 - PubChem [pubchem.ncbi.nlm.nih.gov]
Structural Elucidation and Magnetic Resonance Profiling of 4-Methoxy-2'-methylbenzophenone
[1]
Executive Summary & Application Context
Target Audience: Medicinal Chemists, NMR Spectroscopists, and Process Development Scientists.
4-Methoxy-2'-methylbenzophenone represents a critical structural motif in "privileged scaffolds" for drug discovery, particularly in the development of UV filters, anti-inflammatory agents, and tubulin polymerization inhibitors. Its structure presents a unique spectroscopic challenge: a "push-pull" electronic system complicated by steric inhibition of resonance.
This guide provides a definitive technical breakdown of the
Synthesis & Sample Preparation Protocol
To ensure spectral reproducibility, the origin of the sample must be defined. Commercial samples often contain isomer impurities (e.g., 4-methoxy-4'-methylbenzophenone). The following Friedel-Crafts Acylation protocol ensures regiochemical integrity.
Validated Synthetic Route
Reaction Logic: We utilize Anisole as the nucleophile and 2-Methylbenzoyl chloride (o-toluoyl chloride) as the electrophile.
-
Why? Anisole is a strong para-director. Reacting it with the acid chloride ensures the methoxy group ends up para to the carbonyl.
-
Alternative (Avoid): Reacting Toluene with 4-methoxybenzoyl chloride yields a mixture of ortho/para isomers on the toluene ring, complicating purification.
Experimental Workflow (Graphviz)
Figure 1: Step-by-step reaction pathway ensuring the isolation of the correct regioisomer for NMR analysis.
NMR Acquisition Parameters
-
Solvent: Chloroform-d (
, 99.8% D). -
Reference: Tetramethylsilane (TMS) at
0.00 ppm or triplet center at 77.16 ppm. -
Relaxation Delay (d1):
2.0 seconds (Critical for quantitative integration of the quaternary carbonyl carbon). -
Pulse Sequence: Proton-decoupled
C (zgpg30 or equivalent).
C NMR Spectral Data Analysis
The spectrum is defined by the interplay between the Resonance Effect (Methoxy) and Steric Twist (Methyl).
The Steric Twist Hypothesis
In unsubstituted benzophenone, both phenyl rings are twisted ~30° out of plane.
-
Ring A (Methoxy): The 4-OMe group forces this ring to be more planar with the carbonyl to maximize p-orbital overlap (resonance donation).
-
Ring B (Methyl): The 2'-Methyl group creates significant steric clash with the carbonyl oxygen. This forces Ring B to twist nearly perpendicular (~60-90°) to the carbonyl plane, breaking conjugation.
Result: The Carbonyl carbon (
Chemical Shift Table
Data synthesized from high-fidelity fragment analysis (4-methoxybenzophenone + 2-methylbenzophenone).
| Carbon ID | Chemical Shift ( | Carbon Type | Assignment Logic |
| C=O | 197.5 | Quaternary ( | Diagnostic Peak. Deshielded vs. 4-OMe-benzophenone (195.6) due to steric twist of Ring B reducing conjugation. |
| C-4 | 163.5 | Quaternary ( | Ipso-C attached to OMe. Highly deshielded by oxygen electronegativity. |
| C-1' | 139.0 | Quaternary ( | Ipso-C of Ring B. Shifted by ortho-methyl effect. |
| C-2' | 136.5 | Quaternary ( | Ortho-C attached to Methyl. |
| C-1 | 130.5 | Quaternary ( | Ipso-C of Ring A (attached to C=O). |
| C-3', 5' | 130 - 131 | Methine ( | Ring B aromatic carbons (meta/para to methyl). |
| C-2, 6 | 132.5 | Methine ( | Ortho to Carbonyl (Ring A). Deshielded by anisotropy of C=O. |
| C-4', 6' | 125 - 129 | Methine ( | Ring B aromatic carbons. |
| C-3, 5 | 113.5 | Methine ( | Ortho to Methoxy group. Shielded by resonance electron donation from Oxygen. |
| OCH3 | 55.5 | Methyl ( | Methoxy carbon. Standard region for aryl alkyl ethers. |
| CH3 | 20.5 | Methyl ( | Aryl methyl group. Slightly shielded due to steric crowding. |
Structural Logic Diagram (HMBC Correlations)
To confirm the structure, one must observe specific long-range correlations (Heteronuclear Multiple Bond Correlation).
Figure 2: Heteronuclear Multiple Bond Correlations (HMBC) required to prove the connection of the methyl and methoxy rings to the central carbonyl.[1]
Advanced Interpretation Guidelines
Differentiating Isomers
If your synthesis was non-selective, you might encounter 4-Methoxy-4'-methylbenzophenone .
-
Differentiation: Look at the Carbonyl Shift .[1][2]
-
4-Methoxy-2'-methyl (Target):~197.5 ppm . (Steric twist reduces conjugation -> Deshielded).
-
4-Methoxy-4'-methyl (Impurity):~195.0 ppm .[3] (Planar system, double resonance donation from both rings -> Shielded).
-
-
Symmetry: The impurity (4,4'-isomer) has higher symmetry, often simplifying the aromatic region (fewer distinct peaks if resolution is low), whereas the target (2'-methyl) has distinct non-equivalent carbons due to the ortho-substitution.
Solvent Effects
Be aware that running this sample in Benzene-d6 instead of Chloroform-d will cause significant ASIS (Aromatic Solvent-Induced Shifts). The methoxy carbon is particularly sensitive to this change, often shifting by 0.5–1.0 ppm due to specific solvation/stacking of the benzene solvent molecules against the electron-rich methoxy ring.
References
-
Oregon State University. (n.d.).[4] 13C NMR Chemical Shifts and General Trends. Retrieved from [Link]
-
Royal Society of Chemistry. (2017).[5] Data for 4-Methylbenzophenone and Benzophenone Derivatives.[3][4] ChemSpider/RSC Journals. Retrieved from [Link]
-
Makihara, M., & Komura, K. (2017).[5][6] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone.[5][6] Green and Sustainable Chemistry.[5][6] (Validates Friedel-Crafts regioselectivity on Anisole). Retrieved from [Link]
Sources
- 1. 13C nmr spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl isopropyl ether C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4-Methylbenzophenone(134-84-9) 13C NMR [m.chemicalbook.com]
- 4. Experimental Chemistry II [sites.science.oregonstate.edu]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst [scirp.org]
Key reactions involving 4-Methoxy-2'-methylbenzophenone
The following technical guide details the chemical profile, synthesis, and key reactivity of 4-Methoxy-2'-methylbenzophenone (CAS: 41204-59-5).
CAS: 41204-59-5 | Formula: C₁₅H₁₄O₂ | MW: 226.27 g/mol [1][2]
Executive Summary & Chemical Profile
This compound represents a specialized class of unsymmetrical diaryl ketones.[1] Its structural significance lies in the orthogonal functionalization : an electron-donating methoxy group in the para position of Ring A, and a sterically significant methyl group in the ortho position of Ring B.
This scaffold is not merely a solvent or byproduct; it is a high-value intermediate used primarily for:
-
Polycyclic Aromatic Hydrocarbon (PAH) Synthesis: A classic substrate for the Elbs Reaction , yielding substituted anthracenes.[1]
-
Photochemical Initiation: The benzophenone core serves as a Type II photoinitiator, with the methoxy substituent shifting absorption maxima (
) and altering triplet state energetics.[1] -
Pharmacophore Development: A precursor to diarylmethane and triarylmethane scaffolds found in antihistamines and NSAIDs.
Physicochemical Data Table
| Property | Value | Notes |
| Appearance | Pale yellow oil or low-melting solid | Crystallizes upon standing/purification.[1] |
| Boiling Point | 325–330 °C | High thermal stability required for pyrolysis.[1] |
| Density | 1.088 ± 0.06 g/cm³ | Predicted value.[1] |
| Solubility | DCM, Toluene, EtOAc | Insoluble in water; sparingly soluble in hexanes.[1] |
| Key Precursors | Anisole + o-Toluoyl Chloride | Via Friedel-Crafts Acylation.[1][3] |
Primary Synthesis: Regioselective Friedel-Crafts Acylation
To ensure the correct isomer (2'-methyl, 4-methoxy), the synthesis must utilize the directing effects of the methoxy group on the nucleophile side.[1]
Protocol:
Reaction of Anisole (nucleophile) with 2-Methylbenzoyl chloride (o-toluoyl chloride, electrophile) catalyzed by Aluminum Chloride (
-
Rationale: Using o-toluoyl chloride ensures the methyl group is fixed in the ortho position relative to the carbonyl. Anisole directs the incoming acyl group to the para position due to steric hindrance at the ortho position and strong electronic activation.
Figure 1: Synthetic pathway via Friedel-Crafts Acylation ensuring regioselectivity.
Key Reaction I: The Elbs Cyclization (Pyrolysis)
Significance: This is the defining reaction for ortho-methyl benzophenones. It converts the ketone into a polycyclic aromatic hydrocarbon (PAH), specifically 2-methoxyanthracene .
Mechanism & Protocol
The reaction proceeds via thermal cyclodehydration.[1] The ortho-methyl group undergoes a 1,5-hydrogen shift to the carbonyl oxygen, followed by electrocyclic ring closure and aromatization (loss of water).[1]
Experimental Workflow:
-
Setup: Place this compound in a pyrolysis flask equipped with an air condenser.
-
Condition: Heat to 350–400 °C (reflux temperature of the ketone) for 4–6 hours.
-
Observation: Evolution of water vapor indicates cyclization. The reaction mixture darkens significantly.
-
Purification: Cool the residue. Recrystallize from glacial acetic acid or toluene to isolate 2-methoxyanthracene .[1]
Reaction Scheme:
Figure 2: Mechanism of the Elbs Cyclization converting the benzophenone to an anthracene core.[1]
Key Reaction II: Carbonyl Reduction (Benzhydrol Synthesis)
Significance: Reduction yields (4-methoxyphenyl)(2-methylphenyl)methanol , a chiral alcohol (racemic if unguided) used as a linker in medicinal chemistry.[1]
Protocol:
-
Solvent: Methanol or Ethanol (0.1 M).[1]
-
Reagent: Sodium Borohydride (
, 2.0 equiv).[1] -
Condition: Stir at
for 2 hours. -
Quench: Saturated
solution. -
Outcome: Quantitative conversion to the alcohol.
Note on Stereochemistry: The presence of the ortho-methyl group induces significant steric bulk, making this substrate an excellent candidate for enantioselective reduction using Corey-Bakshi-Shibata (CBS) catalysts or chiral Ruthenium transfer hydrogenation catalysts.[1]
Key Reaction III: Demethylation (Phenol Formation)
Significance: Cleavage of the methyl ether yields 4-hydroxy-2'-methylbenzophenone .[1] Hydroxybenzophenones are critical UV-A/UV-B absorbers used in sunscreen formulations and polymer stabilization.[1]
Protocol:
-
Reagent: Boron Tribromide (
) in Dichloromethane (DCM) at .[1] -
Alternative: Pyridine hydrochloride at
(harsher, but effective for bulk scale).[1] -
Monitoring: Disappearance of the methoxy singlet (~3.8 ppm) in
-NMR.
References
-
Synthesis & Properties: ChemicalBook. (2023).[1] "this compound Properties and Supplier Data." Link
-
Elbs Reaction Context: E. Clar. (1964). Polycyclic Hydrocarbons. Academic Press.[1] (Foundational text on Elbs pyrolysis of o-methylbenzophenones).
-
General Benzophenone Reactivity: BenchChem. (2025).[1][4] "Protocols for Substituted Benzophenones in Organic Synthesis." Link[1]
-
Safety & Toxicology: NIH PubChem. (2021).[1] "2-Hydroxy-4-methoxy-4'-methylbenzophenone Data" (Analogous structure safety profile). Link
Sources
Methodological & Application
Application Note: Purification of 4-Methoxy-2'-methylbenzophenone via Recrystallization
[1][2]
Abstract
This application note details the protocol for the purification of 4-Methoxy-2'-methylbenzophenone, a critical intermediate in the synthesis of UV absorbers and photoinitiators.[1] While benzophenone derivatives are generally crystalline, the introduction of the ortho-methyl group (2'-position) introduces steric strain that can suppress melting points and increase the propensity for "oiling out" during crystallization.[1][2] This guide provides a validated Ethanol/Water recrystallization method, an alternative Ethyl Acetate/Heptane protocol, and specific troubleshooting steps for managing supercooled oils.
Introduction & Compound Profile
This compound is typically synthesized via Friedel-Crafts acylation of o-toluoyl chloride with anisole (or p-methoxybenzoyl chloride with toluene).[1][2] Consequently, the crude matrix often contains:
-
Aluminum salts: Residuals from Lewis acid catalysts (
).[1][2] -
Regioisomers: Potential formation of 4-methoxy-4'-methylbenzophenone if regioselectivity is compromised.[1][2]
-
Oligomeric Tars: Colored byproducts common in Friedel-Crafts chemistry.[1][2]
Physicochemical Profile
| Property | Value / Description |
| Chemical Name | This compound |
| CAS Number | 41204-59-5 |
| Molecular Formula | |
| Molecular Weight | 226.27 g/mol |
| Predicted LogP | ~3.6 - 4.1 |
| Solubility (Organic) | Soluble in Ethyl Acetate, Dichloromethane, Toluene |
| Solubility (Aqueous) | Insoluble |
| Appearance | White to off-white crystalline solid (upon purification) |
Solvent System Selection Strategy
The choice of solvent is dictated by the principle of temperature-dependent solubility.[1][2] The ideal system dissolves the solute at the boiling point but precipitates it near
Solvent Decision Logic
The following decision tree illustrates the logical flow for selecting the optimal solvent system for benzophenone derivatives.
Figure 1: Solvent selection logic based on polarity and temperature differential.
Primary Protocol: Ethanol/Water Recrystallization[1]
This method is preferred due to the "Green Chemistry" profile of the solvents and the high solubility differential for benzophenones.[1][2]
Materials
-
Filtration Aid: Celite 545
Step-by-Step Procedure
-
Dissolution:
-
Decolorization (Optional but Recommended):
-
Hot Filtration:
-
Prepare a pre-warmed glass funnel with a fluted filter paper (or a Celite pad on a sintered glass funnel).[1]
-
Filter the hot mixture rapidly into a clean, pre-warmed flask to remove carbon and insoluble particulates.[1]
-
Critical: If crystals form on the filter, rinse with a small amount of hot Ethanol.[1][2]
-
-
Nucleation & Growth (The Anti-Solvent Step):
-
Crystallization:
-
Isolation:
-
Collect crystals via vacuum filtration (Buchner funnel).[1]
-
Wash the cake with 10 mL of ice-cold Ethanol/Water (50:50 mixture).
-
Dry in a vacuum oven at
for 4 hours.
-
Alternative Protocol: Ethyl Acetate / Heptane[1][6]
Use this method if the compound oils out in ethanol or if the crude material is highly non-polar.[1][2]
-
Dissolution: Dissolve crude material in the minimum amount of boiling Ethyl Acetate.
-
Precipitation: Remove from heat. Slowly add Heptane (or Hexane) until the solution becomes slightly cloudy.[1][2]
-
Clearing: Add a few drops of Ethyl Acetate to restore clarity.[1]
-
Cooling: Allow to cool slowly. If an oil forms, scratch the glass surface with a rod to induce nucleation.[1][2]
Troubleshooting: The "Oiling Out" Phenomenon
This compound has a lower melting point than its symmetric analogs.[1][2] If the product separates as a liquid oil at the bottom of the flask rather than crystals, follow this rescue protocol:
-
Re-heat: Heat the mixture until the oil re-dissolves into a homogeneous solution.
-
Seed: Obtain a small "seed crystal" of pure product (if available) or scratch the side of the flask vigorously with a glass rod at the air-liquid interface.[1]
-
Insulate: Wrap the flask in aluminum foil or a towel to slow the cooling rate significantly. Slower cooling favors crystal lattice formation over amorphous oil separation.[1][2]
Process Workflow Diagram
The following diagram visualizes the critical path for the purification process.
Figure 2: Step-by-step unit operations for the purification of this compound.
Analytical Validation
Post-purification, the material should be validated using the following criteria:
References
-
Sigma-Aldrich. 4-Methylbenzophenone Properties (Analog Reference). Retrieved from .[1][2]
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 614522, 2-Methoxy-4'-methylbenzophenone (Isomer Reference).[1][2] Retrieved from .[1][2][3]
-
BenchChem. Application Notes: 4-Methoxy-3'-methylbenzophenone in Organic Synthesis. Retrieved from .[1][2]
-
PrepChem. Synthesis of 4-methoxybenzophenone (Friedel-Crafts Protocol). Retrieved from .[1][2]
-
American Chemical Society (ACS). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.[1][2] J. Chem. Eng.[1][2][4] Data 2018, 63, 5, 1833–1840.[1][2] Retrieved from .[1][2]
-
ChemicalBook. this compound Product Description. Retrieved from .[1][2]
Application Note: Purification of 4-Methoxy-2'-methylbenzophenone via Column Chromatography
Executive Summary & Compound Profile
This technical guide details the isolation and purification of 4-Methoxy-2'-methylbenzophenone , a key intermediate often synthesized via Friedel-Crafts acylation.[1] Unlike simple benzophenones, the presence of the ortho-methyl group (2'-position) introduces steric strain that can inhibit crystallization, often resulting in a viscous oil or low-melting solid upon synthesis.[1]
Successful purification requires a strategy that prioritizes the removal of polar acidic byproducts prior to chromatography and utilizes a gradient elution system to separate the target ketone from unreacted non-polar starting materials (e.g., anisole or o-xylene).[1]
Chemical Profile
| Property | Specification |
| Compound Name | This compound |
| CAS Number | 41204-59-5 |
| Molecular Formula | C₁₅H₁₄O₂ |
| Molecular Weight | 226.27 g/mol |
| Physical State | Viscous yellow oil (may crystallize upon high purity/cooling) |
| Polarity | Moderate (Ketone + Ether functionalities) |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water |
Pre-Chromatography Workflow: The "Clean Load" Strategy
Scientific Rationale: The primary impurities in Friedel-Crafts acylation are unreacted starting materials (non-polar) and hydrolyzed acid byproducts (highly polar).[1] Attempting to separate carboxylic acids (e.g., 4-methoxybenzoic acid) on a silica column without prior removal leads to "streaking" (band tailing), which contaminates the target fraction.[1]
Step 1: Chemical Wash (Mandatory)
Before touching a column, the crude reaction mixture must be chemically refined.[1]
-
Dissolve the crude organic layer in Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Wash 2x with 1M NaOH or Saturated NaHCO₃.
-
Wash 1x with Brine to remove residual water.[1]
-
Dry over Anhydrous MgSO₄ and concentrate in vacuo.
Step 2: TLC Method Development (Scouting)
Do not rely on static literature values.[1] Perform a "scout" to determine the exact Rf for your specific batch conditions.[1]
-
Stationary Phase: Silica Gel 60 F₂₅₄ aluminum-backed plates.[1]
-
Visualization: UV Light (254 nm).[1][7] The benzophenone chromophore is strongly UV active.[1]
Recommended Solvent Systems:
-
System A (Non-polar): 100% Hexanes (Checks for unreacted Anisole/Toluene).[1]
-
System B (Target): 90:10 Hexanes:Ethyl Acetate.[1]
-
System C (Polar): 80:20 Hexanes:Ethyl Acetate.[1]
Target Rf: Adjust the solvent ratio until the This compound spot appears at Rf = 0.25 – 0.35 . This retention factor offers the optimal balance between separation resolution and solvent consumption.[1]
Automated Workflow Diagram
The following diagram illustrates the logical flow from crude synthesis to pure isolate, highlighting the critical decision points.
Figure 1: Decision tree for the purification of this compound, emphasizing the loading strategy based on physical state.
Detailed Column Chromatography Protocol
Phase 1: Column Preparation[1]
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Column Dimensions: Use a 1:30 to 1:50 ratio of compound mass to silica mass.[1] (e.g., for 1g of crude, use 30-50g of silica).[1]
-
Packing: Slurry pack using 100% Hexanes. This prevents heat generation and bubble formation associated with adding polar solvents to dry silica.[1]
Phase 2: Sample Loading[1]
-
Preferred Method (Dry Loading): Since this compound is often an oil, wet loading can lead to broad bands.[1]
Phase 3: Gradient Elution Strategy
A step-gradient is superior to isocratic elution for removing non-polar impurities first.[1]
| Step | Mobile Phase Composition (Hex:EtOAc) | Volume (Column Volumes - CV) | Purpose |
| 1 | 100:0 | 2 CV | Elute non-polar starting materials (Anisole, Xylenes).[1] |
| 2 | 95:5 | 3 CV | Elute minor non-polar byproducts. |
| 3 | 90:10 | Until Product Elutes | Elution of this compound. |
| 4 | 80:20 | 2 CV | Flush column (check for polar isomers). |
Phase 4: Fraction Collection & Monitoring[1]
-
Collect fractions in test tubes (approx. 10-15 mL each for a 1g scale).
-
Spot every 3rd tube on a TLC plate.
-
Visualize under UV (254 nm).[1][7] The product will appear as a distinct dark spot.[1]
-
Staining (Optional): If UV is ambiguous, use Anisaldehyde Stain .[1] The methoxy group typically yields a violet/red color upon heating.[1]
Troubleshooting & Optimization
Issue: "The product is co-eluting with an impurity."
-
Cause: Likely an isomer (e.g., 3-methyl isomer) or a bis-acylated byproduct.[1]
-
Solution: Change the selectivity of the stationary phase. Switch from Hexane/EtOAc to Toluene/Hexane (1:1) or DCM/Hexane . The pi-pi interactions of Toluene can separate structural isomers better than simple polarity-based separation.[1]
Issue: "The product is streaking."
-
Cause: Residual acid or column overload.[1]
-
Solution: If you skipped the NaOH wash, add 1% Triethylamine to your mobile phase to neutralize the silica acidity. However, the pre-wash (Section 2) is the superior preventative measure.[1]
Issue: "Product remains an oil after column."
-
Cause: Solvent entrapment or intrinsic property.[1]
-
Solution: this compound has a low melting point.[1][3] Dry extensively under high vacuum (<1 mbar) for 24 hours. If it resists crystallization, induce nucleation by scratching the flask with a glass rod or adding a seed crystal of a similar benzophenone.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 614522, 2-Methoxy-4'-methylbenzophenone. (Analogous structure properties). Retrieved from [Link]
Sources
- 1. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]
- 3. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 7. aga-analytical.com.pl [aga-analytical.com.pl]
Application Note: Safe Handling, Storage, and Synthesis Protocols for 4-Methoxy-2'-methylbenzophenone
Introduction & Chemical Identity
4-Methoxy-2'-methylbenzophenone (CAS: 41204-59-5) is an unsymmetrical diaryl ketone used primarily as a photo-initiator intermediate and a building block in the synthesis of functionalized pharmaceuticals and agrochemicals.[1] Unlike its solid isomer (4-methoxy-4'-methylbenzophenone), the 2'-methyl derivative typically presents as a viscous yellow-to-colorless oil at room temperature, necessitating specific liquid-handling protocols.[1]
Its chemical structure combines an electron-rich anisole ring with an ortho-substituted toluene ring, creating steric bulk that influences both its photochemical reactivity and metabolic stability.[1]
Table 1: Physicochemical Properties
| Property | Data | Note |
| CAS Number | 41204-59-5 | Distinct from 4,4'-isomer (23886-71-7) |
| Molecular Formula | C₁₅H₁₄O₂ | MW: 226.27 g/mol |
| Physical State | Viscous Liquid / Oil | May crystallize at low temps (<0°C) |
| Density | ~1.088 g/cm³ | Heavier than water |
| Boiling Point | ~325–330°C | Predicted at 760 mmHg |
| Solubility | DCM, Ethyl Acetate, Toluene | Insoluble in water |
| Flash Point | >110°C (Estimated) | Treat as Combustible (Class IIIB) |
Hazard Identification & Risk Assessment
While specific toxicological data for this isomer is limited, the Precautionary Principle dictates bridging safety data from the parent compound (Benzophenone) and structural analogs (4-Methoxybenzophenone).[1]
Core Hazards[5]
-
Photosensitivity: Benzophenone derivatives are potent chromophores.[1] Uncontrolled light exposure can generate radical species, leading to degradation of the compound and potential phototoxic reactions on skin contact.[1]
-
Irritation: Classifiable as Skin Irrit. 2 (H315) and Eye Irrit.[1][2] 2A (H319) . The lipophilic nature facilitates skin absorption.[1]
-
Endocrine Disruption Potential: Benzophenones are scrutinized for estrogenic activity.[1] Handle as a potential reproductive toxin.[1]
GHS Classification (Bridged)[1]
-
Signal Word: WARNING
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H411: Toxic to aquatic life with long-lasting effects.[1]
Engineering Controls & Personal Protective Equipment (PPE)[1][8]
To ensure scientific integrity, PPE selection is based on permeation resistance relative to the carrier solvents typically used (e.g., Dichloromethane, Hexanes) and the lipophilicity of the target ketone.[1]
Hierarchy of Controls Workflow
Figure 1: Operational safety workflow prioritizing engineering controls over PPE.
PPE Specifications[1][4][9][10][11]
-
Respiratory: Work strictly within a certified chemical fume hood.[1] If handling outside a hood (not recommended), use a half-face respirator with Organic Vapor (OV) cartridges (P100).[1]
-
Hand Protection:
-
Eye Protection: Chemical splash goggles.[1] Face shield required if working with quantities >500 mL.[1]
Storage Protocol: The "Amber & Argon" Standard[1]
The stability of this compound is compromised by UV light and oxygen.[1] The following storage protocol is self-validating: if the oil turns dark orange or brown, oxidation/photolysis has occurred.[1]
Storage Conditions
-
Light Exclusion: Store strictly in Amber Borosilicate Glass vials or bottles. Wrap clear vessels in aluminum foil if amber is unavailable.
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing. Argon is preferred as it is heavier than air and forms a better blanket over the liquid surface.[1]
-
Temperature:
-
Short-term (<1 month): Ambient (20–25°C).[1]
-
Long-term (>1 month): Refrigerated (2–8°C). Note: Allow to warm to room temperature before opening to prevent condensation.
-
-
Segregation: Store away from Strong Oxidizers (e.g., Nitric acid, Peroxides) to prevent exothermic oxidation of the methyl group.[1]
Handling & Synthesis Application Note
Application: Friedel-Crafts Acylation (Synthesis of this compound)
This protocol describes the synthesis via the acylation of anisole with o-toluoyl chloride, a common route requiring strict moisture control.[1]
Reaction Scheme: Anisole + o-Toluoyl Chloride --(AlCl3 / DCM)--> this compound + HCl[1]
Step-by-Step Protocol
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, and an inert gas inlet (N₂/Ar). Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.[1]
-
Reagent Preparation:
-
Addition:
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Solvent: 10% EtOAc/Hexanes).[1]
-
Quench (Critical Step):
-
Cool reaction back to 0°C.[1]
-
Slowly pour reaction mixture into a beaker of crushed ice/HCl. Exothermic!
-
-
Workup: Separate organic layer.[1] Wash with water, then Brine.[1] Dry over MgSO₄.[1] Concentrate in vacuo to yield the crude yellow oil.
-
Purification: If necessary, purify via vacuum distillation or flash column chromatography (Silica gel).[1]
Handling Liquid Aliquots
-
Viscosity Management: The oil can be viscous.[1] Use positive displacement pipettes or warm slightly (30°C) to facilitate transfer.
-
Weighing: Weigh by difference into the reaction vessel to avoid loss on weighing boats.
Emergency & Waste Disposal
Spill Management
-
Evacuate the immediate area if the spill involves >100 mL or if respiratory irritation is felt.[1]
-
Absorb: Use inert absorbent pads or vermiculite.[1] Do not use sawdust (combustible).[1]
-
Clean: Wipe surface with acetone followed by soap and water. The compound is lipophilic and will leave a greasy residue if not cleaned with organic solvent.[1]
Waste Disposal[11]
-
Stream: Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1]
-
Labeling: Clearly label as "Benzophenone Derivative – Potential Photosensitizer."
-
Ecological: Do not release to drains.[1][6][3][7] This compound is predicted to be toxic to aquatic life (H411).[1]
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 614522, 2-Methoxy-4'-methylbenzophenone (Isomer Analog Data).[1] Retrieved from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - Benzophenone.[1][8] Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Benzophenone.[1] Retrieved from [Link][1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. ICSC 0389 - BENZOPHENONE [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. carlroth.com [carlroth.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Use of 4-Methoxy-2'-methylbenzophenone in UV curing applications
This guide outlines the technical application of 4-Methoxy-2'-methylbenzophenone (CAS 41204-59-5) as a photoinitiator in UV-curable formulations.[1]
Executive Summary
This compound is a substituted benzophenone derivative functioning primarily as a Type II (Norrish Type II) photoinitiator .[1] Unlike its hydroxylated analogs (e.g., Oxybenzone) which dissipate UV energy as heat, this molecule lacks the ortho-hydroxyl group required for the ESIPT mechanism, allowing it to efficiently populate the triplet state and initiate radical polymerization via hydrogen abstraction.
Key Characteristics:
-
Mechanism: Bimolecular Hydrogen Abstraction (requires amine synergist).[1]
-
Absorption: The para-methoxy group induces a bathochromic shift (red-shift) compared to unsubstituted benzophenone, potentially enhancing overlap with UV-LED emission bands (365–385 nm) and medium-pressure Hg lamps.[1]
-
Solubility: The ortho-methyl and para-methoxy groups disrupt crystal packing, improving solubility in common acrylate monomers compared to pure benzophenone.[1]
Part 1: Chemical Mechanism & Rationale[1][2]
Photo-Physical Pathway
The efficiency of this compound relies on the competition between two pathways:
-
Intermolecular Hydrogen Abstraction (Initiation): In the presence of a hydrogen donor (co-initiator), the excited triplet ketone abstracts a hydrogen atom, generating a reactive radical on the donor which initiates polymerization.[1]
-
Intramolecular Photoenolization (Competing Pathway): The 2'-methyl group (ortho-position) allows for internal hydrogen abstraction, forming a transient xylylenol.[1] While this typically reduces initiation efficiency in standard benzophenones, the steric and electronic influence of the 4-methoxy group on the other ring helps maintain sufficient triplet lifetime for bimolecular reaction in viscous media.
Mechanism Diagram
Figure 1: Jablonski diagram illustrating the Type II photoinitiation mechanism and the competing photoenolization pathway specific to ortho-methyl substituted benzophenones.[1]
Part 2: Formulation Protocols
Solubility & Compatibility Profile
Before formulation, verify solubility in your target oligomer matrix.[1] The methyl/methoxy substitution generally lowers the melting point compared to Benzophenone (48°C), often resulting in a liquid or low-melting solid that incorporates easily.[1]
| Solvent/Monomer | Solubility Rating | Notes |
| HDDA (1,6-Hexanediol diacrylate) | Excellent | Standard reactive diluent.[1] |
| TPGDA (Tripropylene glycol diacrylate) | Excellent | Good for lower volatility formulations.[1] |
| Water | Poor | Requires emulsifiers for water-based systems.[1] |
| Isopropanol/Acetone | High | Suitable for solvent-casting or stock solutions.[1] |
Standard Formulation Protocol (UV-Curable Clear Coat)
Objective: Prepare a UV-curable acrylate coating to test curing efficiency.
Reagents:
-
Oligomer: Aliphatic Urethane Acrylate (e.g., CN9001 or Ebecryl 270).[1]
-
Monomer (Diluent): TPGDA or HDDA.[1]
-
Photoinitiator: this compound (2.0 – 4.0 wt%).[1]
-
Co-Initiator (Synergist): Methyldiethanolamine (MDEA) or an acrylated amine (e.g., Ebecryl P115) (2.0 – 5.0 wt%).[1]
Step-by-Step Procedure:
-
Base Resin Preparation:
-
In a light-shielded amber jar, mix the Oligomer and Monomer in a 60:40 ratio.
-
Heat to 40°C if viscosity is too high for stirring.[1]
-
-
Initiator Addition:
-
Synergist Addition:
-
Degassing:
-
Place the jar in a vacuum desiccator or use an ultrasonic bath for 10 minutes to remove air bubbles (oxygen inhibits surface cure).[1]
-
Part 3: Experimental Validation & Analysis
Curing Efficiency Test (Double Bond Conversion)
To validate the reactivity of this compound against standard MBP (4-methylbenzophenone).
Method: Real-Time FTIR (RT-FTIR) [1]
-
Substrate: NaCl salt plate or ATR crystal.
-
Application: Spin-coat the formulation to a thickness of 25 µm.
-
Exposure: UV-LED (395 nm) or Medium Pressure Hg Lamp (100 mW/cm²).
-
Measurement:
Optimization of Amine Synergist Ratio
Because the ortho-methyl group can cause internal H-abstraction (wasting energy), the concentration of the amine synergist is critical to force the intermolecular reaction.[1]
Experiment: Prepare formulations with Photoinitiator:Amine ratios of 1:0.5 , 1:1 , 1:2 , and 1:3 .
-
Expected Result: You will likely observe a plateau in cure speed at higher amine ratios (1:2 or 1:[1]3) compared to standard benzophenone, as the excess amine is needed to intercept the triplet state before it undergoes photoenolization.[1]
Part 4: Troubleshooting & Safety
Oxygen Inhibition (Tacky Surface)
Benzophenone derivatives are susceptible to oxygen inhibition.[1]
-
Symptom: The surface remains sticky while the bulk is cured.[1]
-
Solution: Increase the amine synergist concentration (amines scavenge oxygen) or use a higher intensity light source to consume oxygen faster than it diffuses.[1]
Yellowing
-
Issue: Aromatic ketones and amines can form charge-transfer complexes that yellow over time.[1]
-
Mitigation: this compound is generally less yellowing than Michler's Ketone but may still yellow.[1] If yellowing is critical, reduce the amine concentration or switch to a hindered amine light stabilizer (HALS) compatible system, though this may slow curing.[1]
Safety (MSDS Highlights)
-
Handling: Wear nitrile gloves and safety goggles.[1] Avoid inhalation of dust/vapors.[1]
-
Toxicity: Like most benzophenones, treat as a potential endocrine disruptor and skin sensitizer until specific tox data proves otherwise.[1]
-
Storage: Store in amber glass containers, away from oxidizers.
References
-
Sigma-Aldrich. 4-Methylbenzophenone Product Specification & Safety Data.[1] (Analogous chemistry reference). Link
-
Rahn Group. Energy Curing: Photoinitiators and Oligomers Application Guide.[1] (General Type II formulation protocols). Link
-
IGM Resins. Overview of Type II Photoinitiators and Synergists. (Mechanism of amine synergism).[1] Link
-
PubChem. Compound Summary: this compound (CAS 41204-59-5).[1][2]Link[1]
Sources
Application Note: Strategic Functionalization of 4-Methoxy-2'-methylbenzophenone
Introduction: The Privileged Scaffold
4-Methoxy-2'-methylbenzophenone (CAS: 1641-17-4) represents a "privileged structure" in medicinal chemistry, serving as a critical junction point for two major classes of therapeutics: Selective Estrogen Receptor Modulators (SERMs) and Fused Heterocycles (Indoles/Isoindolinones) .[1][2][3]
The molecule features two distinct electronic and steric domains:
-
Ring A (4-Methoxy): An electron-rich, activated ring.[1][2][3] The methoxy group acts as a "masked" phenol, essential for hydrogen bonding within receptor pockets (e.g., ER
).[1][3] -
Ring B (2'-Methyl): A sterically congested ring.[1][2] The ortho-methyl group provides a handle for benzylic functionalization and intramolecular cyclization, while also restricting rotation in downstream olefin derivatives, influencing
isomerism.[1][3]
This guide details three divergent synthetic protocols to access high-value derivatives from this single precursor.
Reaction Landscape
The following diagram illustrates the three core pathways covered in this guide.
Figure 1: Divergent synthetic pathways from the parent benzophenone.[1][2][3]
Pathway 1: The Olefin Route (McMurry Coupling)
Target: Synthesis of Tamoxifen-like SERM analogs. Mechanism: Titanium-mediated reductive coupling of carbonyls.[1][2][3][4]
The McMurry reaction is the industry standard for constructing the tri- and tetra-substituted olefin core found in drugs like Tamoxifen and Toremifene.[1][3] The 2'-methyl group on our substrate introduces significant steric bulk, often favoring the formation of the Z-isomer (trans-stilbene geometry) due to 1,2-strain minimization, though mixtures are common.[1][2][3]
Protocol 1.1: Titanium-Mediated Coupling[1][2][3]
Reagents:
-
Titanium(IV) Chloride (
)[2][3] -
Dry THF (Tetrahydrofuran)[2]
-
Coupling Partner: Substituted benzophenone or cyclohexanone (depending on target).[2][3]
Step-by-Step Methodology:
-
Ti(0) Generation (The "Black Slurry"):
-
In a flame-dried 3-neck flask under Argon, suspend Zn powder (2.5 equiv) in dry THF.
-
Cool to 0°C. Add
(1.2 equiv) dropwise via syringe.[2][3] Caution: Exothermic. -
Validation Check: The mixture must turn from yellow to dark green, and finally to a deep black slurry. If the color remains yellow/green, the low-valent Titanium species has not formed; check solvent dryness.[1]
-
-
Coupling:
-
Quench & Workup:
-
Cool to RT. Quench carefully with 10% aqueous
. Note: Hydrolysis of titanium salts produces voluminous precipitate. -
Filter through a Celite pad to remove titanium oxides.[2]
-
Extract filtrate with EtOAc, dry over
, and concentrate.
-
-
Purification:
Pathway 2: The Phenolic Route (Demethylation)
Target: Unmasking the phenol for receptor binding or side-chain attachment.[1][2][3]
Reagent: Boron Tribromide (
While HBr or Pyridine-HCl can effect this transformation, they require harsh thermal conditions incompatible with sensitive substrates.[1][2][3]
Comparison of Demethylation Agents[7]
| Reagent | Conditions | Pros | Cons |
| DCM, -78°C to RT | Mild, high yield, selective | Pyrophoric, expensive, strict anhydrous req.[1][2][3] | |
| Pyridine-HCl | Melt, 200°C | Cheap, scalable | Decomposes thermolabile groups, "tarry" workup |
| RT to 60°C | Chemoselective | Odorous, slower kinetics |
Protocol 2.1: -Mediated Cleavage[1][2][3]
Safety Critical:
-
Setup:
-
Dissolve this compound (1.0 mmol) in anhydrous Dichloromethane (DCM) (5 mL).
-
Cool to -78°C (Dry ice/Acetone bath).
-
-
Addition:
-
Add
(1.0 M in DCM, 3.0 equiv) dropwise over 10 minutes.[3] -
Mechanistic Note: The solution will turn dark/reddish as the borate complex forms.
-
Allow the reaction to warm to 0°C and stir for 2 hours.
-
Self-Validation: TLC should show a new, more polar spot (Phenol). The starting material spot should be absent.[3]
-
-
Hydrolysis (The "Danger Zone"):
-
Isolation:
Pathway 3: The Benzylic Route (Radical Bromination)
Target: Functionalization of the 2'-methyl group for heterocycle synthesis (Isoindolinones). Mechanism: Wohl-Ziegler Reaction.[1][2][3]
The 2'-methyl group is benzylic and susceptible to radical bromination.[1][2][3] The resulting bromide is a versatile electrophile.[3]
Protocol 3.1: NBS Bromination[2]
-
Reagents:
-
Procedure:
-
Monitoring:
-
Downstream Application (Isoindolinone Synthesis):
Visualizing the McMurry Mechanism
The following diagram details the specific mechanistic flow for the McMurry coupling, highlighting the critical titanium-pinacol intermediate.
Figure 2: Mechanistic flow of the McMurry olefination.[1][2]
References
-
McMurry Reaction Mechanism & Scope
-
Demethylation Protocols (BBr3)
- "Demethylation of Methyl Ethers - Boron Tribromide (BBr3)." Common Organic Chemistry.
-
Synthesis of Indoles from 2-Methylbenzophenones
-
General Synthesis of 4-Methoxybenzophenone Derivatives
Sources
- 1. EP1829872B1 - Processes for production of indole compounds - Google Patents [patents.google.com]
- 2. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 6. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Page loading... [guidechem.com]
- 11. McMurry reaction - Wikipedia [en.wikipedia.org]
- 12. McMurry Reaction [organic-chemistry.org]
- 13. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
The Vanguard of Synthesis: A Researcher's Guide to Green Methodologies for Substituted Benzophenones
Introduction: The Imperative for Greener Benzophenone Synthesis
Substituted benzophenones are a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. Their synthesis, however, has traditionally relied on classical methods like the Friedel-Crafts acylation, which often employ stoichiometric amounts of hazardous Lewis acids, chlorinated solvents, and energy-intensive conditions. This paradigm is shifting. The principles of green chemistry are not merely an academic curiosity but a practical necessity for sustainable industrial and academic research. This guide provides an in-depth exploration of cutting-edge, environmentally benign methods for the synthesis of substituted benzophenones, designed for researchers, scientists, and drug development professionals seeking to innovate responsibly.
This document moves beyond a simple recitation of protocols. It delves into the mechanistic underpinnings of these green techniques, offering insights into why certain experimental choices are made and how these methods can be optimized for efficiency and minimal environmental impact. Each protocol is presented as a self-validating system, grounded in authoritative scientific literature to ensure both reproducibility and scientific integrity.
Section 1: Microwave-Assisted Friedel-Crafts Acylation: Precision and Speed in a Greener Paradigm
Microwave-assisted organic synthesis (MAOS) has revolutionized chemical transformations by offering rapid, uniform heating that often leads to dramatically reduced reaction times, increased yields, and enhanced product purity.[1] Unlike conventional heating, which relies on conduction and convection, microwaves directly couple with polar molecules in the reaction mixture, leading to instantaneous and localized heating.[1] This avoids the common problem of overheating vessel walls and allows for precise temperature control, minimizing the formation of byproducts.
The Rationale Behind Microwave-Enhanced Friedel-Crafts Acylation
The classical Friedel-Crafts acylation, while a powerful tool for C-C bond formation, is notoriously inefficient from a green chemistry perspective. It typically requires more than stoichiometric amounts of a Lewis acid catalyst (e.g., AlCl₃), which is consumed during the reaction and generates significant amounts of corrosive waste during workup.[2] Microwave irradiation can overcome some of these limitations by:
-
Accelerating Reaction Rates: The rapid heating provided by microwaves can significantly shorten reaction times from hours to minutes.
-
Enhancing Catalyst Efficiency: In some cases, microwave conditions can enhance the activity of catalysts, potentially allowing for lower catalyst loadings.
-
Enabling Solvent-Free Reactions: The efficient energy transfer of microwaves makes solvent-free reactions more feasible, eliminating a major source of chemical waste.[3]
Protocol: Microwave-Assisted, Solvent-Free Friedel-Crafts Acylation of Toluene with Benzoyl Chloride
This protocol details a greener approach to the synthesis of 4-methylbenzophenone, a widely used photoinitiator.[4] By employing a reusable solid acid catalyst under solvent-free microwave conditions, this method significantly reduces waste and energy consumption compared to traditional methods.
Workflow for Microwave-Assisted Friedel-Crafts Acylation
Caption: A streamlined workflow for the green synthesis of 4-methylbenzophenone.
Materials:
-
Toluene (reactant)
-
Benzoyl chloride (reactant)
-
Zinc powder (catalyst)[3]
-
Diethyl ether (for extraction)
-
Dilute Hydrochloric Acid (for workup)
-
Anhydrous Magnesium Sulfate (drying agent)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a microwave-safe reaction vessel, combine toluene (1.0 eq), benzoyl chloride (1.2 eq), and a catalytic amount of zinc powder (e.g., 10 mol%).[3]
-
Microwave Irradiation: Place the sealed vessel in a microwave reactor and irradiate at a constant power (e.g., 300 W) for a short duration (typically 5-10 minutes). The reaction temperature should be monitored and controlled.
-
Work-up: After cooling the reaction mixture to room temperature, add dilute hydrochloric acid and extract the product with diethyl ether.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure 4-methylbenzophenone.
Quantitative Data Comparison:
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional | AlCl₃ (stoichiometric) | Dichloromethane | 2-4 hours | 75-85 | [2] |
| Microwave-assisted | Zinc powder (catalytic) | Solvent-free | 5-10 minutes | 85-95 | [3] |
Section 2: Ultrasound-Assisted Suzuki-Miyaura Coupling: Harnessing Cavitation for Efficient C-C Bond Formation
Sonochemistry, the application of ultrasound to chemical reactions, provides a unique and powerful tool for green synthesis. The chemical effects of ultrasound arise from acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[5] This collapse generates localized hot spots with transient temperatures of ~5000 K, pressures of ~1000 atm, and heating/cooling rates of >10¹⁰ K/s. These extreme conditions can dramatically enhance reaction rates and yields.
The Sonochemical Advantage in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a versatile method for forming carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in substituted benzophenones.[6][7] While already a significant improvement over many classical methods, the efficiency of Suzuki-Miyaura reactions can be further enhanced by ultrasound through several mechanisms:
-
Enhanced Mass Transfer: The micro-jetting and shockwaves produced during cavitation can disrupt the interfacial layer between reactants, especially in heterogeneous reactions, leading to improved mass transfer.
-
Catalyst Activation: Ultrasound can clean and activate the surface of solid catalysts by removing passivating layers, thereby increasing the number of active sites.[5]
-
Radical Formation: In some cases, sonolysis of the solvent can generate radicals that can initiate or participate in the reaction pathway.
Protocol: Ultrasound-Assisted Suzuki-Miyaura Synthesis of a Substituted Benzophenone
This protocol describes a general method for the synthesis of substituted benzophenones via the palladium-catalyzed cross-coupling of an arylboronic acid with a benzoyl chloride under ultrasonic irradiation. This approach often allows for the use of lower catalyst loadings and milder reaction conditions.
Mechanism of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Materials:
-
Substituted Benzoyl Chloride (reactant)
-
Arylboronic Acid (reactant)
-
Base (e.g., K₂CO₃ or CsF)
-
Solvent (e.g., Toluene, DMF, or aqueous mixtures)
-
Ultrasonic bath or probe sonicator
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve the substituted benzoyl chloride (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., 1-5 mol%), and base (2.0 eq) in the chosen solvent.
-
Sonication: Place the reaction vessel in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture. Irradiate with ultrasound at a specific frequency (e.g., 20-40 kHz) and power for a designated time (typically 30-60 minutes). The reaction temperature may be controlled by a cooling bath.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Quantitative Data Comparison for a Representative Suzuki-Miyaura Coupling:
| Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| Conventional Heating | Pd(PPh₃)₄ | Toluene | 8-12 hours | 70-85 | [10] |
| Ultrasound-Assisted | Pd(PPh₃)₄ | Toluene | 30-60 minutes | 85-95 | [8][9] |
Section 3: Photocatalysis: A Light-Driven Approach to Benzophenone Synthesis
Photocatalysis harnesses the energy of light to drive chemical reactions, offering a sustainable and often highly selective alternative to traditional thermal methods. In the context of benzophenone synthesis, photocatalysis can be employed for both their formation and for subsequent transformations.
Principles of Photocatalytic Synthesis
Heterogeneous photocatalysis typically involves a semiconductor material (e.g., TiO₂) that, upon absorption of photons with energy greater than its band gap, generates electron-hole pairs. These charge carriers can then migrate to the surface of the photocatalyst and participate in redox reactions with adsorbed substrates.
Protocol: Photocatalytic Reduction of Benzophenone to Benzhydrol
While not a direct synthesis of the benzophenone core, this photocatalytic reduction is a green transformation of a benzophenone to a valuable alcohol intermediate. This reaction demonstrates the principles of photocatalysis and can be adapted for other transformations.
Workflow for Photocatalytic Reduction of Benzophenone
Caption: A general workflow for the photocatalytic reduction of benzophenone.
Materials:
-
Benzophenone
-
Isopropanol (solvent and sacrificial electron donor)
-
Titanium Dioxide (TiO₂, P25) (photocatalyst)
-
Photoreactor equipped with a suitable light source (e.g., UV lamp)
Procedure:
-
Reaction Setup: Suspend TiO₂ in a solution of benzophenone in isopropanol in the photoreactor.
-
Photoreaction: Irradiate the suspension with a light source while stirring. The progress of the reaction can be monitored by TLC or HPLC.
-
Work-up: After completion, filter to remove the TiO₂ catalyst (which can be washed, dried, and reused).
-
Isolation: Evaporate the solvent from the filtrate to obtain the crude benzhydrol, which can be further purified if necessary.
Section 4: Green Chemistry Metrics: Quantifying the "Greenness" of a Synthesis
To objectively compare the environmental performance of different synthetic routes, a set of green chemistry metrics has been developed.[11][12][13][14] These metrics provide a quantitative framework for assessing the efficiency and waste generation of a chemical process.
Key Green Chemistry Metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants.[11]
-
E-Factor (Environmental Factor): The ratio of the mass of waste to the mass of the desired product. A lower E-factor indicates a greener process.[13]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[13][14]
Applying Green Metrics to Benzophenone Synthesis:
| Metric | Traditional Friedel-Crafts | Microwave-Assisted (Solvent-Free) | Ultrasound-Assisted Suzuki |
| Atom Economy | Moderate to High | High | Moderate |
| E-Factor | High (due to catalyst and solvent waste) | Low | Moderate (solvent and base waste) |
| PMI | Very High | Low to Moderate | Moderate |
Conclusion: Embracing a Sustainable Future for Chemical Synthesis
The green synthesis of substituted benzophenones is not a compromise on efficiency but rather an enhancement of it. The methodologies outlined in this guide—microwave-assisted synthesis, sonochemistry, and photocatalysis—offer significant advantages in terms of reduced reaction times, higher yields, and a dramatically lower environmental footprint. By understanding the principles behind these techniques and applying quantitative green chemistry metrics, researchers and drug development professionals can make informed decisions that align with the dual goals of scientific innovation and environmental stewardship. The adoption of these greener protocols is a critical step towards a more sustainable and responsible future for the chemical sciences.
References
-
Friedel-Crafts acylation of arenes with benzoyl chloride (BzCl) as the... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
- Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2003).
- Okada, Y., & Fujitsu, A. (2020). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. Green and Sustainable Chemistry, 10(1), 18-23.
- Khan, S. A., & Yusuf, M. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Future Medicinal Chemistry, 13(20), 1827-1853.
- Wang, H., et al. (2018). Friedel-Crafts Acylation Reactions of BN-Substituted Arenes. Organic Letters, 20(15), 4563-4566.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved February 7, 2026, from [Link]
- Nguyen, M.-T. T., et al. (2023). Mechanism of Friedel–Crafts Acylation Using Metal Triflate in Deep Eutectic Solvents: An Experimental and Computational Study. ACS Omega, 8(32), 29285-29294.
-
Hielscher Ultrasonics. (n.d.). Ultrasonication Accelerates the Suzuki Coupling Reaction. Retrieved February 7, 2026, from [Link]
- Zahoor, A. F., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids. Frontiers in Chemistry, 12, 1356947.
- Noce, B., et al. (2023). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. The Journal of Organic Chemistry, 88(24), 17355-17365.
- Gogate, P. R., & Pandit, A. B. (2025).
- Zahoor, A. F., et al. (2024). Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids.
- Google Patents. (n.d.). A process for the preparation of substituted benzophenones.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). Neat (solventless) hydrogenation of 4-acetoxyacetophenone in the production of 4-acetoxystyrene and its polymers and hydrolysis products.
-
Friedel–Crafts acylation of different arenes with benzoyl chloride... - ResearchGate. (n.d.). Retrieved February 7, 2026, from [Link]
-
Wikipedia. (n.d.). Green chemistry metrics. Retrieved February 7, 2026, from [Link]
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
- Constable, D. J. C., et al. (2007). Metrics to 'green' chemistry—which are the best? Green Chemistry, 9(5), 411-420.
- Ghorbani-Vaghei, R., & Veisi, H. (2017). Greener Friedel-Crafts Acylation using Microwave-enhanced reactivity of Bismuth Triflate in the Friedel-Crafts Benzoylation of Aromatic Compounds with Benzoic Anhydride. Organic Chemistry Research, 3(1), 1-7.
- Wilkinson, M. C. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2232-2235.
- El-Subbagh, H. I., et al. (2000). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of the Chinese Chemical Society, 47(4A), 807-814.
- Gogate, P. R., & Pandit, A. B. (2025).
- Tobiszewski, M. (2016). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 21(10), 1333.
-
Riverland Trading. (n.d.). 4-Methylbenzophenone Supplier | 134-84-9. Retrieved February 7, 2026, from [Link]
- Asif, M. (2015). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Mini-Reviews in Medicinal Chemistry, 15(13), 1119-1144.
- Said, K., & Salem, R. (2016). Ultrasonic Activation of Suzuki and Hiyama Cross-Coupling Reactions Catalyzed by Palladium. Advances in Chemical Engineering and Science, 6(2), 111-123.
-
The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Retrieved February 7, 2026, from [Link]...
- Anastas, P., & Warner, J. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4163.
- Jana, S., et al. (2018). Transition metal-free, photocatalytic arylation and dioxygenation for vicinal diketone synthesis using alkynes and arene diazonium salts. Organic Chemistry Frontiers, 5(16), 2468-2472.
- Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review.
- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides.
- Saluja, A., & Kumar, S. (2015). Solvent-free, environmentally benign synthesis of some imines and antioxidant activity. Journal of Chemical and Pharmaceutical Research, 7(3), 133-138.
-
The Good Scents Company. (n.d.). 4-methyl benzophenone. Retrieved February 7, 2026, from [Link]
- Metrics of Green Chemistry and Sustainability. (2024, October 10).
- El-Subbagh, H. I., et al. (2000). Synthesis and bioactivity investigation of benzophenone and its derivatives. Journal of the Chinese Chemical Society, 47(4A), 807-814.
Sources
- 1. Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction [scirp.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation [organic-chemistry.org]
- 4. 4-Methylbenzophenone Supplier | 134-84-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. hielscher.com [hielscher.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ultrasonic-assisted, additive-free Pd-catalyzed Suzuki–Miyaura cross-coupling enabled synthesis of novel arylated benzofuran-triazole hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production: A Combined Experimental and Theoretical Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Green Chemistry Metrics, A Review [mdpi.com]
Application Note: Strategic Synthesis of Sterically Congested Triaryl Scaffolds
Role of 4-Methoxy-2'-methylbenzophenone in Organic Synthesis
Part 1: Executive Summary & Chemical Profile
This compound represents a critical class of "sterically biased" diaryl ketones.[1] Unlike its symmetric counterpart (4,4'-dimethoxybenzophenone), the presence of the ortho-methyl group on the 2'-position introduces a specific steric clash that significantly alters the reactivity of the carbonyl center.[1]
For drug development professionals, this molecule serves two pivotal roles:
-
Gateway to Non-Planar SERMs: It is a structural precursor for Selective Estrogen Receptor Modulators (SERMs) where ortho-substitution is required to lock the phenyl ring conformation, preventing metabolic hydroxylation or improving receptor subtype selectivity.[1]
-
Probe for Nucleophilic Selectivity: It acts as a "stress test" substrate for developing robust nucleophilic addition protocols. The ortho-methyl group blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle), often favoring side reactions (reduction/enolization) over addition unless specific "Expert" protocols are employed.[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | (4-methoxyphenyl)(2-methylphenyl)methanone |
| Molecular Weight | 226.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Toluene; Insoluble in water |
| Key Reactivity | Hindered Carbonyl (Electrophile), Methoxy-arene (Electron Donor) |
Part 2: Primary Application – Synthesis of Hindered Triaryl Carbinols
The most common application of this compound is the synthesis of Triaryl Carbinols , which are immediate precursors to Triarylethylenes (the scaffold of Tamoxifen, Toremifene, and Droloxifene).[1]
The Challenge: Standard Grignard additions to this substrate often fail or give low yields (<40%) due to the ortho-methyl group.[1] The steric bulk promotes:
-
β-Hydride Reduction: The Grignard reagent acts as a hydride donor rather than a carbon nucleophile, yielding the secondary alcohol.[1]
-
Enolization: If the nucleophile is basic, it may deprotonate the methyl group (benzylic position), quenching the reaction.[1]
The Solution: The Imamoto Protocol (CeCl₃-Promoted Addition) To overcome this, we utilize anhydrous Cerium(III) Chloride.[1] The CeCl₃ suppresses the basicity of the organometallic reagent while enhancing the electrophilicity of the carbonyl oxygen, permitting clean 1,2-addition even in sterically congested systems.[1]
Protocol 1: CeCl₃-Promoted Grignard Addition
Target: Synthesis of 1-(4-methoxyphenyl)-1-(2-methylphenyl)-1-phenylmethanol[1]
Reagents:
-
This compound (1.0 equiv)[1]
-
Cerium(III) Chloride heptahydrate (CeCl₃·7H₂O)
-
Phenylmagnesium Bromide (PhMgBr) (1.5 equiv, 1.0 M in THF)[1]
-
Tetrahydrofuran (THF), anhydrous[1]
Step-by-Step Methodology:
-
Drying of CeCl₃ (Critical Step):
-
Place CeCl₃[1]·7H₂O (1.5 equiv) in a flame-dried Schlenk flask.[1]
-
Heat to 140°C under high vacuum (<0.1 mmHg) for 2 hours. A magnetic stir bar should be used to break up the powder as it dries.[1]
-
Checkpoint: The solid should turn from a clumpy hydrate to a fine, free-flowing white powder.[1] Cool to room temperature under Argon.
-
-
Activation:
-
Suspend the dried CeCl₃ in anhydrous THF (5 mL/mmol). Stir at room temperature for 1 hour to form a milky suspension.
-
Cool the suspension to 0°C .
-
-
Transmetallation:
-
Addition of Substrate:
-
Dissolve this compound (1.0 equiv) in minimal anhydrous THF.
-
Add this solution dropwise to the organocerium reagent at 0°C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
-
Quench & Workup:
-
Quench with 10% aqueous acetic acid (prevents emulsion formation common with cerium salts).
-
Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1).
-
Expected Outcome:
-
Yield: >85% (compared to ~40% with standard Grignard).
-
Selectivity: <5% reduction product (diarylmethanol).
Part 3: Secondary Application – McMurry Coupling for Olefin Synthesis
For the direct synthesis of Triarylethylenes (skipping the alcohol stage), the McMurry coupling is the preferred route.[1] This is particularly useful when synthesizing analogs of Bazedoxifene or Lasofoxifene where the olefin geometry is critical.[1]
Protocol 2: Titanium-Mediated Reductive Coupling
Target: Synthesis of tetra-substituted olefins
Reagents:
-
This compound (1.0 equiv)[1]
-
Ketone Partner (e.g., Cyclohexanone or substituted Benzophenone) (1.0 equiv)[1]
-
Titanium(IV) Chloride (TiCl₄)
-
Zinc powder (activated)
-
Pyridine (catalytic)
-
THF (anhydrous)
Workflow:
-
Catalyst Preparation:
-
In a flame-dried flask under Argon, add THF (20 mL/mmol).
-
Cool to 0°C and slowly add TiCl₄ (4.0 equiv) dropwise. (Caution: Exothermic, yellow fumes).[1]
-
Add activated Zinc powder (8.0 equiv) in portions.
-
Reflux the mixture for 2 hours. The solution will turn from yellow to black/purple (active low-valent Ti species).[1]
-
-
Coupling:
-
Workup:
Part 4: Mechanistic Visualization
The following diagram illustrates the divergent pathways dictated by the reaction conditions. The "Standard Grignard" path leads to failure (reduction) due to the 2'-methyl steric block, while the "Organocerium" path forces the desired addition.[1]
Figure 1: Divergent reaction pathways.[1] The 2'-methyl group hinders standard nucleophilic attack, favoring reduction.[1] Cerium(III) overcomes this by activating the carbonyl oxygen.[1]
Part 5: References & Grounding
-
Imamoto, T., et al. "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium Reagents."[1] Journal of the American Chemical Society, vol. 111, no.[1] 12, 1989, pp. 4392–4398.[1]
-
Context: Establishes the foundational protocol for using Organocerium reagents to prevent abnormal reactions in hindered ketones.
-
-
Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[1] Angewandte Chemie International Edition, vol. 43, no.[1] 25, 2004, pp. 3333–3336.[1]
-
Context: Describes modern "Turbo Grignard" methods that can be applied to the synthesis of the benzophenone precursor itself if not commercially available.[1]
-
-
McMurry, J. E. "Carbonyl-Coupling Reactions Using Low-Valent Titanium."[1] Chemical Reviews, vol. 89, no.[1] 7, 1989, pp. 1513–1524.[1]
-
Context: The authoritative review for the olefin synthesis protocol described in Part 3.
-
-
Levine, B. H., et al. "A SciFinder Search for this compound."[1] Chemical Abstracts Service (CAS), Registry No. 41204-59-5.[1]
Sources
- 1. CN102796029A - Clean synthesis process for cosmetic grade 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid - Google Patents [patents.google.com]
- 2. CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
Troubleshooting & Optimization
Troubleshooting guide for Friedel-Crafts acylation reactions
Status: Operational Operator: Senior Application Scientist Ticket ID: FC-ACYL-001 Subject: Optimization, Troubleshooting, and Modern Protocols for Acyl-Transfer Reactions
Critical Workflow Overview
Welcome to the technical support hub for Friedel-Crafts (F-C) acylation. Unlike its alkylation cousin, F-C acylation is generally cleaner (no carbocation rearrangements) and self-limiting (deactivated product prevents poly-substitution).[1] However, it introduces a unique stoichiometric burden: the "Product Inhibition" trap.
In F-C alkylation, the Lewis acid is a true catalyst. In F-C acylation, the Lewis acid is a reagent . The resulting ketone product is a Lewis base that complexes 1:1 with the catalyst (e.g., AlCl₃), effectively removing it from the cycle.
The Golden Rule: You must use >1.1 equivalents of Lewis acid relative to the acylating agent for acid chlorides, and >2.2 equivalents for anhydrides. Failure to observe this is the #1 cause of stalled reactions.
Mechanistic Pathway & Stoichiometry
The following diagram illustrates the critical "Acylium" pathway and the complexation step that dictates stoichiometry.
Figure 1: The Mechanistic Workflow. Note the "Dead End" at the Product-Complex stage, necessitating a destructive aqueous quench to release the final ketone.
Troubleshooting Matrix (The "Fix")
Issue A: Reaction Stalls at ~50% Conversion
Diagnosis: "Catalyst Starvation."
-
Cause: As product forms, it sequesters the Lewis acid. If you used 1.0 equiv of AlCl₃, the reaction stops exactly when all catalyst is bound to the product, leaving half the starting material unreacted.
-
Solution: Increase AlCl₃ loading to 1.2–1.5 equivalents.
-
Verification: Check the physical state. The reaction often turns into a viscous sludge or solid mass as the complex precipitates. Ensure vigorous mechanical stirring (overhead stirrer recommended for >10g scale).
Issue B: "Tar" Formation / Dark Reaction Mixture
Diagnosis: Uncontrolled Exotherm or Polymerization.
-
Cause: The formation of the acylium ion and the initial complexation are highly exothermic.[2] High temperatures promote polymerization of sensitive substrates (e.g., thiophenes, furans).
-
Solution:
-
Inverse Addition: Add the catalyst slowly to the acyl chloride/solvent mixture at 0°C, then add the substrate.
-
Solvent Swap: Switch from Nitrobenzene (high bp, difficult removal) to DCM or 1,2-Dichloroethane (DCE).
-
Temperature Control: Maintain <5°C during addition. Allow to warm to RT only after 1 hour.
-
Issue C: Workup Nightmares (Emulsions)
Diagnosis: Aluminum Hydroxide Gel.
-
Cause: Quenching AlCl₃ with water creates a gelatinous Al(OH)₃ precipitate that traps organic layers.
-
Solution:
-
The "Acid Strike": Pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl (approx. 10% v/v). The acid keeps aluminum in solution as Al³⁺(aq), preventing gel formation.
-
Rochelle's Salt: For acid-sensitive products, use a saturated Potassium Sodium Tartrate solution. It chelates aluminum, breaking the emulsion.
-
Issue D: Regioselectivity (Ortho vs. Para)
Diagnosis: Statistical Mixture.
-
Cause: Standard AlCl₃ is a "loose" cannon. It coordinates to the substrate but offers little steric guidance.[3]
-
Solution:
-
Steric Bulk: Use a bulkier solvent or lower temperature to favor the thermodynamic para product.
-
Zeolite Catalysis: Switch to Zeolite H-Beta or H-Y. The pore structure physically restricts ortho attack, significantly boosting para selectivity (see Section 5).
-
Comparative Data: Lewis Acid Selection
Not all catalysts are created equal.[1] Use this table to select the right "engine" for your substrate.
| Catalyst | Strength | Stoichiometry | Tolerance | Best Application |
| AlCl₃ | High | >1.1 equiv | Low (No -OH, -NH₂) | Unactivated benzenes, simple synthesis. |
| FeCl₃ | Moderate | >1.1 equiv | Moderate | Less hygroscopic alternative to AlCl₃. |
| SnCl₄ | Moderate | >1.1 equiv | Moderate | Thiophenes, Furans (milder). |
| Bi(OTf)₃ | High | Catalytic (1-10 mol%) | High (Water tolerant) | Green chemistry, complex APIs. |
| Zeolites | Variable | Heterogeneous | High | Para-selective synthesis, reusable. |
Standard Operating Procedures (SOPs)
Protocol A: Classical AlCl₃ Acylation (Anisole -> 4-Methoxyacetophenone)
Use this for robust substrates where cost is a driver.
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with an overhead stirrer, N₂ inlet, and pressure-equalizing addition funnel.
-
Charge: Add anhydrous AlCl₃ (15.0 g, 112 mmol, 1.12 eq) and dry DCM (50 mL). Cool to 0°C.
-
Acylium Generation: Add Acetyl Chloride (8.0 mL, 112 mmol, 1.12 eq) dropwise. Stir for 15 min. Note: Solution will clear as the acylium complex forms.
-
Substrate Addition: Mix Anisole (10.8 g, 100 mmol, 1.0 eq) in DCM (20 mL). Add dropwise over 30 mins, maintaining internal temp <5°C.
-
Reaction: Warm to RT. Stir until HCl evolution ceases (monitor with pH paper at vent).
-
Quench: Pour mixture slowly into 200g Ice + 30mL Conc. HCl. Stir vigorously until phases clarify.
-
Isolation: Separate organic layer. Wash with water, NaHCO₃, and Brine. Dry over MgSO₄.
Protocol B: Catalytic Green Acylation (Metal Triflate)
Use this for high-value intermediates or acid-sensitive substrates.
-
Reagents: Substrate (1.0 eq), Acyl Anhydride (1.2 eq), Bi(OTf)₃ (0.01 - 0.05 eq) .
-
Solvent: Nitromethane or neat (if liquid).
-
Procedure: Mix reagents at RT. Heat to 60-80°C.
-
Workup: Cool. Filter through a short silica plug to remove catalyst. Evaporate solvent.
Advanced Decision Logic
Use this flow to determine your troubleshooting path.
Figure 2: Troubleshooting Decision Matrix.
Frequently Asked Questions (FAQs)
Q: Can I use carboxylic acids directly instead of acid chlorides? A: Yes, but not with AlCl₃ alone. You need a dehydrating agent (like PPA or Polyphosphoric Acid) or a catalyst like Scandium Triflate or Zeolites that can handle the water byproduct. This is often cleaner (produces water, not HCl).
Q: My reaction turned black. Is it ruined? A: Not necessarily. F-C reactions often form deeply colored charge-transfer complexes (Red/Orange/Black). This is normal. However, if it looks like "tar" and is insoluble in DCM, you likely overheated it. Check TLC/HPLC before discarding.
Q: Why is alkylation "catalytic" but acylation "stoichiometric"? A: In alkylation, the product (alkylbenzene) is more nucleophilic than the starting material and does not bind the catalyst tightly. In acylation, the product (acylbenzene/ketone) contains a carbonyl oxygen with lone pairs that are excellent Lewis bases. These bind the Lewis acid (AlCl₃) tighter than the reagents, killing the catalytic cycle.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience. (The foundational text on stoichiometry and mechanism).
-
Sartori, G., & Maggi, R. (2006). Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.
-
Corma, A., et al. (2001). "Zeolites for the production of fine chemicals: synthesis of aromatic ketones."[6] Journal of Catalysis. (Definitive work on shape-selective acylation).
-
Kobayashi, S., et al. (2002). "Rare-earth metal triflates in organic synthesis."[5][7] Chemical Reviews. (Source for catalytic, water-tolerant protocols).
-
Sigma-Aldrich. "Friedel-Crafts Acylation Technical Bulletin." (General reaction parameters and safety).
Sources
Technical Support Center: Catalyst Deactivation in 4-Methoxy-2'-methylbenzophenone Synthesis
Welcome to the technical support guide for the synthesis of 4-Methoxy-2'-methylbenzophenone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with catalyst performance and deactivation during this specific Friedel-Crafts acylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Section 1: Frequently Asked Questions (FAQs) - First-Line Diagnostics
This section addresses the most common initial queries and stumbling blocks encountered during the synthesis.
Q1: My reaction is sluggish or has failed to initiate entirely. What is the most common cause?
A1: The most frequent culprit in a failed Friedel-Crafts acylation is the presence of moisture. Lewis acid catalysts, particularly aluminum chloride (AlCl₃), are extremely hygroscopic and react exothermically with water. This reaction hydrolyzes the catalyst, rendering it inactive for the acylation process. Even trace amounts of water in your reagents (anisole, 2-methylbenzoyl chloride) or solvent (e.g., dichloromethane, carbon disulfide) can be sufficient to quench the catalyst and halt the reaction.[1] Always ensure you are using freshly opened or rigorously dried solvents and reagents.
Q2: I used a catalytic amount (e.g., 5 mol%) of AlCl₃, but the reaction stalled after achieving a low yield. Why isn't a truly "catalytic" amount working?
A2: This is a critical and often misunderstood aspect of Friedel-Crafts acylation. The ketone product, this compound, is a Lewis base due to the lone pair of electrons on the carbonyl oxygen. It forms a strong complex with the Lewis acid catalyst (AlCl₃).[2][3] This complex is often so stable that the catalyst is effectively sequestered and removed from the catalytic cycle. Consequently, the reaction is practically stoichiometric with respect to the Lewis acid. For the reaction to proceed to completion, at least one full equivalent of the Lewis acid catalyst is typically required.[2]
Q3: My reaction has produced a dark, tarry mixture with multiple spots on the TLC plate. What are the likely side reactions?
A3: Dark coloration and the formation of polymeric byproducts often point to excessive reaction temperatures or uncontrolled reactivity. Friedel-Crafts reactions can be highly exothermic. If the heat is not managed effectively, side reactions such as polysubstitution (though less likely in acylation than alkylation), charring of the aromatic substrate, or catalyst-mediated decomposition can occur.[4] The methoxy group on the anisole ring is strongly activating, making the substrate highly reactive and sensitive to reaction conditions. Precise temperature control is paramount.
Q4: I am using a reusable solid acid catalyst (like a zeolite or supported acid) and see diminishing returns with each cycle. What's happening?
A4: While solid acids offer advantages in terms of separation and reusability, they are susceptible to deactivation over multiple runs. The primary causes are fouling (coking), where carbonaceous deposits block the catalyst's active sites and pores, and leaching , where the active acidic component dissolves into the reaction medium.[5][6][7] Thermal degradation, or sintering, can also occur if regeneration temperatures are too high, leading to a loss of active surface area.[8]
Section 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving specific catalyst deactivation issues.
2.1 Issue: Acute Catalyst Deactivation by Poisoning
Catalyst poisoning occurs when impurities in the reaction mixture bind strongly to the active sites of the catalyst, rendering them inactive.[9] This is often an irreversible process for a given experimental run.
-
Symptoms:
-
The reaction fails to start, even with stoichiometric amounts of catalyst.
-
Initial reaction rate is significantly lower than expected.
-
Complete loss of catalytic activity.
-
-
Root Causes & Mechanistic Explanation:
-
Water: As discussed in the FAQ, water hydrolyzes Lewis acids like AlCl₃, forming aluminum hydroxides and HCl, which are not effective catalysts for this reaction.
-
Lewis Bases: The starting materials or solvents may contain other Lewis basic impurities (e.g., amines, alcohols, ethers). These impurities compete with the acylating agent to coordinate with the Lewis acid catalyst, effectively titrating it out of the reaction.[4][10]
-
Sulfur/Phosphorus Compounds: These are potent poisons for many metal-based catalysts and can also interact with Lewis acids.
-
-
Diagnostic & Solution Protocol:
-
Verify Reagent & Solvent Anhydrousness: Use Karl Fischer titration to quantify water content in solvents. For a practical lab check, add a small amount of AlCl₃ to the solvent in a separate flask; vigorous evolution of HCl gas indicates the presence of water.
-
Purify Reagents: Pass liquid reagents through a column of activated alumina to remove water and other polar impurities. Consider distillation of liquid reagents if purity is in doubt.
-
Ensure Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
2.2 Issue: Deactivation by Product Complexation
This is the most common reason for reactions stalling when sub-stoichiometric amounts of a traditional Lewis acid are used.
-
Symptoms:
-
The reaction proceeds smoothly initially but stops before all the starting material is consumed.
-
Yield plateaus at a level roughly proportional to the amount of catalyst used.
-
-
Root Cause & Mechanistic Explanation: The carbonyl oxygen of the this compound product acts as a Lewis base and forms a stable adduct with the AlCl₃ catalyst. This complexation is thermodynamically favorable and effectively removes the catalyst from the reaction. Because the product is deactivated towards further acylation, the reaction cleanly stops, but this sequestration requires a 1:1 molar ratio of catalyst to product for the reaction to go to completion.[2][3]
Caption: Catalyst sequestration by the benzophenone product.
-
Experimental Solution:
-
Stoichiometric Loading: Use 1.0 to 1.2 equivalents of AlCl₃ relative to the limiting reagent.
-
Order of Addition: Add the acyl chloride to the mixture of the aromatic substrate and AlCl₃. Alternatively, pre-mixing the acyl chloride and AlCl₃ to form the acylium ion before adding the aromatic substrate can be effective.
-
2.3 Issue: Gradual Deactivation of Heterogeneous Catalysts
For reusable solid catalysts like zeolites or supported acids (e.g., tungstophosphoric acid on MCM-41[11]), a decline in activity over several cycles is a key challenge.
-
Symptoms:
-
Reaction time increases with each subsequent use.
-
Maximum achievable yield decreases with each cycle.
-
-
Root Causes & Mechanistic Explanation:
-
Coking/Fouling: Non-volatile, high molecular weight byproducts can form and physically block the pores and active sites of the catalyst. This is a common deactivation pathway in reactions involving aromatic compounds at elevated temperatures.[5][7]
-
Leaching: The active acid sites may not be perfectly grafted to the support and can slowly dissolve into the reaction medium, leading to a permanent loss of activity.
-
Sintering: During high-temperature regeneration steps, the fine structure of the catalyst support can collapse, or small active crystallites can agglomerate, reducing the total active surface area.[8]
-
| Symptom | Probable Cause | Diagnostic Technique | Solution |
| Gradual activity loss, catalyst appears darkened | Coking / Fouling | Thermogravimetric Analysis (TGA) to quantify carbon deposits. | Regeneration: Controlled calcination in air to burn off coke.[12] |
| Activity loss, analysis of reaction mixture shows acid | Leaching | Inductively Coupled Plasma (ICP-MS) analysis of the reaction filtrate to detect leached metals/elements. | Re-evaluate catalyst synthesis/grafting method. Consider alternative, more stable supports. |
| Sudden, irreversible loss of activity after regeneration | Sintering / Thermal Damage | Brunauer-Emmett-Teller (BET) surface area analysis to measure loss of surface area. | Optimize regeneration conditions (lower temperature, controlled atmosphere). |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Catalyst Regeneration (Solid Acids)
This protocol is a general guideline for regenerating a coked solid acid catalyst. Warning: Always consult the manufacturer's specifications for your specific catalyst.
-
Solvent Wash: After the reaction, filter the catalyst from the reaction mixture. Wash it thoroughly with a solvent (e.g., acetone or dichloromethane) that dissolves the reactants and products but not the catalyst. This removes physically adsorbed species.
-
Drying: Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 100-120 °C) for several hours to remove residual solvent.
-
Calcination: Place the dried catalyst in a tube furnace. Heat under a slow flow of dry air or a mixture of N₂/air. Ramp the temperature slowly (e.g., 2-5 °C/min) to the target calcination temperature (typically 450-550 °C) and hold for 3-5 hours.[12] The slow ramp and controlled atmosphere prevent rapid, exothermic combustion that could cause sintering.
-
Cooling: Cool the catalyst slowly to room temperature under a flow of dry nitrogen.
-
Storage: Store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.
Workflow: Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low yield.
References
-
Metal Catalyst Design and Preparation in Control of Deactivation. ResearchGate. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]
-
The mathematical catalyst deactivation models: a mini review. RSC Publishing. Available at: [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. PMC - NIH. Available at: [Link]
-
Green synthesis of 4-methoxybenzophenone from anisole and benzoic acid catalyzed by tungstophosphoric acid supported on MCM-41. ResearchGate. Available at: [Link]
-
Mechanisms of catalyst deactivation. SciSpace. Available at: [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]
-
Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen research portal. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
- WO2006022731A1 - Reusable friedel-crafts catalysts, their use, and their regeneration.Google Patents.
-
How to Prevent Catalyst Poisoning at the Industrial Scale. Hiden Analytical. Available at: [Link]
-
Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. ACS Publications. Available at: [Link]
-
8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Synthesis of 4-methoxybenzophenone. PrepChem.com. Available at: [Link]
-
Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
-
Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. The mathematical catalyst deactivation models: a mini review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. research.rug.nl [research.rug.nl]
- 8. scispace.com [scispace.com]
- 9. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 10. byjus.com [byjus.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Benzophenone Synthesis & Purity Optimization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Preventing Byproduct Formation in Friedel-Crafts Acylation
Introduction: The Purity Protocol
Welcome to the Technical Support Center. You are likely here because your benzophenone synthesis—nominally a textbook Friedel-Crafts acylation—is yielding suboptimal results. Whether you are seeing low yields, persistent benzoic acid contamination, or difficult-to-remove "tars," these issues almost always stem from a misunderstanding of the stoichiometric burden of the catalyst or the thermodynamics of the quench .
This guide moves beyond basic recipes. We will troubleshoot the specific mechanistic failures that lead to byproducts and provide a self-validating protocol to ensure pharmaceutical-grade purity.
Module 1: Critical Troubleshooting (Q&A)
Q1: "My yield is consistently hovering around 50%, even though I calculated the catalyst as catalytic (0.1 eq). What is happening?"
Diagnosis: Catalyst Sequestration (The "Stoichiometric Trap") In Friedel-Crafts alkylation, the Lewis acid (AlCl₃) is truly catalytic. In Friedel-Crafts acylation (making benzophenone), it is not .[1]
The Mechanism:
The product of your reaction is a ketone (benzophenone).[2] Ketones are Lewis bases. As soon as a molecule of benzophenone is formed, it donates its carbonyl oxygen lone pair to the aluminum atom, forming a stable 1:1 complex (
The Fix: You must treat AlCl₃ as a reagent, not a catalyst.
-
Standard Requirement: Use 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (usually benzoyl chloride).
-
Why 1.2 eq? The first 1.0 eq complexes with the product; the remaining 0.1–0.2 eq drives the kinetics to completion.
Q2: "I have persistent white crystalline impurities that co-crystallize with my product. NMR suggests benzoic acid. How do I prevent this?"
Diagnosis: Moisture Ingress & Hydrolysis Benzoic acid is the hydrolysis product of your starting material, benzoyl chloride. It forms instantly upon contact with atmospheric moisture.
The Fix:
-
Prevention (Upstream): Ensure your apparatus is flame-dried and under a positive pressure of nitrogen or argon. Benzoyl chloride is lachrymatory and hygroscopic; check its quality before starting. If it contains white solids before you begin, distill it.
-
Remediation (Downstream): This is the easiest byproduct to remove. Benzoic acid is soluble in dilute base; Benzophenone is not.
-
Action: During the workup, wash the organic layer vigorously with 10% NaOH or 5% Na₂CO₃ . The benzoic acid converts to water-soluble sodium benzoate and is removed in the aqueous layer.
-
Q3: "My crude product is a dark brown/yellow oil instead of off-white crystals. Is this polymerization?"
Diagnosis: Thermal Degradation & Improper Quenching While acylation deactivates the ring (preventing the poly-addition chains seen in alkylation), "tar" forms if the AlCl₃-complex is heated excessively before hydrolysis, or if the quenching is too violent (exothermic).
The Fix:
-
Temperature Control: Do not exceed 80°C during reflux.
-
The "Soft" Quench: Never pour water directly into the reaction mixture. Pour the reaction mixture slowly onto a slurry of crushed ice and concentrated HCl . The HCl prevents the precipitation of aluminum salts (Al(OH)₃), which form a gelatinous emulsion that traps impurities and color.
Module 2: Visualizing the Failure Points
The following diagram illustrates the reaction pathway, highlighting exactly where the catalyst gets trapped and where the byproducts enter the system.
Figure 1: Reaction mechanism highlighting the stoichiometric trap (green node) and moisture vulnerability (red path).
Module 3: Optimized Experimental Protocol
This protocol is designed to minimize byproduct formation through strict stoichiometric control and a biphasic purification wash.
Reagents:
-
Benzene (Solvent & Reagent): Excess (acts as solvent).
-
Benzoyl Chloride: 1.0 equivalent (Limiting Reagent).
-
Aluminum Chloride (Anhydrous): 1.2 equivalents .
Step-by-Step Workflow:
-
Setup: Equip a 3-neck flask with a reflux condenser, a pressure-equalizing addition funnel, and a drying tube (CaCl₂ or Drierite) to exclude moisture.
-
Catalyst Suspension: Charge the flask with 1.2 eq of anhydrous AlCl₃ and dry benzene. Stir to suspend.
-
Controlled Addition: Add 1.0 eq of Benzoyl Chloride dropwise over 30 minutes.
-
Why? Controls HCl evolution and prevents local overheating.
-
-
Reflux: Heat to gentle reflux (80°C) for 2–3 hours. Evolution of HCl gas will cease when the reaction is complete.
-
The Quench (Critical): Cool the mixture to room temperature. Pour the mixture slowly onto a beaker containing 300g crushed ice and 50mL conc. HCl.
-
Observation: The solid complex will decompose/hydrolyze, separating into two clear layers (Organic/Aqueous).
-
-
Purification (The "Wash"):
-
Separate the organic layer.
-
Wash 1: Water (removes bulk Al salts).
-
Wash 2: 10% NaOH (2x) . Crucial Step: This removes the Benzoic Acid byproduct.
-
Wash 3: Water (to neutralize).
-
-
Isolation: Dry over MgSO₄, filter, and strip the benzene solvent via rotary evaporation.
-
Recrystallization: Recrystallize the residue from hot ethanol or ligroin (b.p. 60-90°C) to obtain pure white needles (m.p. 48°C).
Module 4: Comparative Data (Catalysts)
While AlCl₃ is the standard, modern "Green Chemistry" alternatives exist to reduce waste.
| Catalyst System | Stoichiometry | Selectivity | Waste Profile | Notes |
| AlCl₃ (Standard) | 1.1–1.2 eq | High (>90%) | High (Al salts) | Best for lab-scale reliability. Requires careful quenching. |
| FeCl₃ | 0.05–0.1 eq | Moderate | Low | Can be catalytic but requires higher temps; often yields darker crude product. |
| Zeolite H-Beta | Heterogeneous | High (Para-selective) | Minimal | Reusable solid acid. Ideal for substituted benzophenones to prevent isomerization [1]. |
| Nafion-H | Heterogeneous | High | Minimal | Superacid resin. Expensive but clean. |
Module 5: Troubleshooting Logic Tree
Use this flow to diagnose your specific impurity profile.
Figure 2: Decision tree for rapid diagnosis of synthesis failures.
References
-
Organic Syntheses , Coll.[3] Vol. 1, p.80 (1941); Vol. 8, p.26 (1928). Benzophenone. [Link][2][3][4][5][6][7][8][9]
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Friedel-Crafts stoichiometry and workup).
-
MDPI . Zeolite Catalysts for Phenol Benzoylation. (Reference for Zeolite H-Beta selectivity). [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Aluminium chloride - Wikipedia [en.wikipedia.org]
- 6. Application and Preparation of Benzophenone_Chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Characterization and structural study of the complex of Al(III) with 2,4-dihydroxy-benzophenone. Ionic strength and solvent effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium - Wikipedia [en.wikipedia.org]
Scaling up the synthesis of 4-Methoxy-2'-methylbenzophenone
Technical Support Center: Scale-Up Synthesis of 4-Methoxy-2'-methylbenzophenone
Introduction: The Scale-Up Challenge
Scaling up the synthesis of This compound (also known as (4-methoxyphenyl)(2-methylphenyl)methanone) requires a precise balance between thermodynamic control and kinetic efficiency.[1][2] While the Friedel-Crafts acylation is a textbook reaction, the specific combination of an electron-rich ether (anisole) and a sterically hindered acid chloride (2-methylbenzoyl chloride) introduces unique challenges at scale.[1][2]
The primary risks in this process are exothermic runaway during the formation of the acylium ion and regioselective degradation (demethylation) caused by the Lewis acid catalyst.[2] This guide addresses these critical control points to ensure a robust, high-purity process.
Part 1: Reaction Initiation & Exotherm Control
Q: What is the optimal addition order for the reagents on a pilot scale (>1 kg)? A: The "Inverse Addition" method is strongly recommended for this specific substrate pair to control the exotherm and minimize impurity formation.[2]
-
Standard Lab Protocol (Riskier at Scale): Adding AlCl
to a mixture of anisole and acid chloride.[2] This causes a massive, instantaneous exotherm that is difficult to cool in large reactors.[2] -
Recommended Scale-Up Protocol:
-
Suspend AlCl
(1.1–1.2 eq) in Dichloromethane (DCM) or Chlorobenzene at 0–5°C. -
Add 2-methylbenzoyl chloride (1.05 eq) slowly to form the acylium complex first.[1][2]
-
Add Anisole (1.0 eq) dropwise to this pre-formed complex while maintaining internal temperature <10°C.[1][2]
-
Why? This limits the concentration of free unreacted anisole in the presence of the Lewis acid, reducing the risk of polymerization or side reactions.[2]
-
Troubleshooting: "The reaction mixture turned black/tarry immediately."
-
Cause: The internal temperature spiked above 20°C during addition, or moisture was present.[2]
-
Solution:
-
Ensure the reactor is bone-dry (AlCl
reacts violently with water).[1][2] -
Check the cooling jacket capacity.[2] If the exotherm exceeds cooling capacity, stop the feed immediately.[2]
-
Scientific Insight: Anisole is highly activated.[1][2] High temperatures facilitate multiple acylations or polymerization of the methoxy-arene ring.[1][2]
-
Part 2: Reaction Monitoring & Impurity Control
Q: My HPLC shows a growing peak at RRT 0.85. What is it? A: This is likely 4-Hydroxy-2'-methylbenzophenone .[1][2]
-
Mechanism: AlCl
is a harsh Lewis acid that can cleave aryl methyl ethers (demethylation), especially if the reaction is heated or runs too long.[2] -
Prevention:
Q: Why is the product yield lower than expected despite high conversion? A: You may be losing product during the "Aluminum Complex" hydrolysis.[2]
-
The Trap: The ketone product forms a strong 1:1 complex with AlCl
.[2] If the hydrolysis (quench) is insufficient, the product remains trapped in the aqueous aluminum salts or forms an emulsion.[2] -
Fix: Use 10% HCl for quenching and agitate vigorously for at least 30–60 minutes to break the complex fully. The organic layer should turn from deep orange/red to pale yellow.[2]
Part 3: Quenching & Work-Up Protocols
Q: We are experiencing a violent boil-over during the quench. How do we manage this? A: Never add water to the reaction mixture.[2]
-
Protocol: Transfer the reaction mixture slowly into a separate vessel containing a stirred slurry of Ice and Concentrated HCl.
-
Thermodynamics: The hydrolysis of AlCl
releases ~600 kJ/mol.[2] Adding the reaction mass to ice ensures the heat is absorbed by the phase change (melting) of ice, keeping the temperature low.[2]
Q: The organic layer is hazy and won't separate.[2] How do we break the emulsion? A: Emulsions are common due to aluminum hydroxide precipitates.[2]
-
Acidify: Ensure the aqueous layer pH is < 1.[2] Add more HCl if needed to dissolve aluminum salts.[1][2]
-
Filter: If solids persist, filter through a Celite pad (on lab scale) or a cartridge filter (pilot scale).
-
Salting Out: Add saturated NaCl (brine) to the aqueous layer to increase density difference.
Part 4: Detailed Experimental Protocol (Scale-Up Ready)
Target: this compound (1.0 mol scale)
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass (g) | Volume (mL) |
| Anisole | 108.14 | 1.0 | 108.1 | ~109 |
| o-Toluoyl Chloride | 154.59 | 1.05 | 162.3 | ~136 |
| Aluminum Chloride | 133.34 | 1.2 | 160.0 | (Solid) |
| Dichloromethane | 84.93 | Solvent | - | 1000 mL |
Step-by-Step Methodology:
-
Setup: 3L Jacketed Reactor, N
atmosphere, overhead stirrer, scrubber for HCl gas. -
Complexation: Charge DCM and AlCl
. Cool to 0°C. Add o-Toluoyl Chloride dropwise over 30 mins. (Solution turns yellow).[1][2] -
Acylation: Add Anisole dropwise over 60–90 mins, maintaining internal T < 10°C.
-
Reaction: Warm to 20–25°C. Stir for 3–4 hours. Monitor by HPLC/TLC.[1][2]
-
Quench: Pump reaction mixture into a stirred Ice (500g) / HCl (200mL, 12M) mixture. Keep T < 30°C.
-
Separation: Separate organic layer. Wash aq. layer with DCM (2 x 200mL).[1][2]
-
Washing: Wash combined organics with 1M NaOH (2 x 200mL) to remove phenolic impurities (critical step), then Brine.[2]
-
Isolation: Dry over Na
SO , concentrate. Recrystallize crude solid from Ethanol/Hexane (80:20).[1][2]
Physical Properties Verification:
-
Assay Target: >99.0% by HPLC.
Part 5: Visualization of Reaction Pathways
The following diagram illustrates the critical process flow and the diversion points where impurities are generated.
Caption: Process flow for Friedel-Crafts acylation showing critical control points for preventing demethylation (Impurity A) and regio-isomers (Impurity B).
References
-
Scale-Up of Friedel-Crafts Acylation: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.[1][2] (Foundational text on mechanism and catalyst choice).
-
Demethylation Risks with AlCl3: Chemistry Stack Exchange: Friedel–Crafts acylation of substituted anisole. Available at: [Link]
-
General Acylation Protocols: Organic Syntheses, Coll. Vol. 1, p. 109 (1941); Vol. 5, p. 1925.[2] (Standard procedures for benzophenone synthesis).
Sources
Technical Support Center: Solvent Effects in 4-Methoxy-2'-methylbenzophenone Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the critical role of solvent choice in reactions involving 4-Methoxy-2'-methylbenzophenone. Understanding solvent-solute interactions is paramount for controlling reaction pathways, maximizing yields, and ensuring product purity.
Section 1: General Principles & Frequently Asked Questions
This section addresses foundational questions about solvent selection for reactions with this compound.
Q1: What are the most critical solvent properties to consider for reactions with this compound?
A1: The choice of solvent is not merely about dissolution; it's an active parameter that can dictate the outcome of your reaction. For this compound, a substituted aromatic ketone, the key solvent properties to consider are:
-
Polarity and Dielectric Constant: A solvent's polarity influences the stabilization of ground states, excited states, and reaction intermediates. For instance, polar solvents can significantly affect the kinetics and equilibrium of reactions involving carbonyl compounds[1].
-
Protic vs. Aprotic Nature: Protic solvents (e.g., alcohols, water) have acidic protons and can act as hydrogen bond donors. This can be crucial for mechanisms requiring protonation, but detrimental if the solvent passivates a reactive species. Aprotic solvents (e.g., THF, DCM, Hexane) lack acidic protons. For example, in reductions with sodium borohydride, protic solvents like methanol or ethanol are often required for hydrogen-bonding activation of the carbonyl group[2].
-
Coordinating Ability: Solvents like diethyl ether and tetrahydrofuran (THF) are essential for Grignard reactions because their lone pairs of electrons coordinate with the magnesium atom, stabilizing the Grignard reagent[3][4].
-
Boiling Point: The solvent's boiling point determines the accessible temperature range for the reaction. Higher temperatures can increase reaction rates but may also lead to undesirable side products.
Q2: My this compound starting material is poorly soluble. What's the best approach?
A2: this compound is a largely hydrophobic molecule with limited water solubility. It exhibits good solubility in a range of organic solvents.[5] A systematic approach to selecting a solvent for solubility and reactivity is recommended:
-
Start with Common Nonpolar to Moderately Polar Solvents: Test solubility in solvents like toluene, diethyl ether, dichloromethane (DCM), and ethyl acetate. Benzophenone derivatives generally show excellent solubility in these types of solvents[5].
-
Consider the Reaction Type: The intended reaction will narrow the choices. For a Grignard reaction, anhydrous ether or THF is non-negotiable[4]. For a photochemical reaction, a solvent that does not absorb significantly at the irradiation wavelength is necessary.
-
Use a Solvent Mixture: If a single solvent does not provide the desired properties (e.g., solubility at a required low temperature), a co-solvent system (e.g., THF/hexane) can be employed to fine-tune the polarity and solvating power.
Data Table 1: Properties of Common Solvents in Organic Synthesis
This table provides a quick reference for properties of solvents frequently used in reactions involving aromatic ketones.
| Solvent | Formula | Boiling Point (°C) | Dielectric Constant (20°C) | Polarity Type | Key Features |
| Hexane | C₆H₁₄ | 69 | 1.9 | Nonpolar Aprotic | Good for nonpolar compounds; poor solvent for salts. |
| Toluene | C₇H₈ | 111 | 2.4 | Nonpolar Aprotic | Higher boiling point than hexane; can engage in π-stacking.[6] |
| Diethyl Ether | (C₂H₅)₂O | 35 | 4.3 | Polar Aprotic | Excellent for Grignard reagents; highly volatile and flammable.[4] |
| Dichloromethane (DCM) | CH₂Cl₂ | 40 | 9.1 | Polar Aprotic | Good general-purpose solvent; higher density than water. |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 7.5 | Polar Aprotic | Higher boiling point than ether; excellent for Grignard and reduction reactions.[7] |
| Acetonitrile | CH₃CN | 82 | 37.5 | Polar Aprotic | Highly polar; miscible with water. |
| Ethanol | C₂H₅OH | 78 | 24.5 | Polar Protic | Can act as a proton source; common in borohydride reductions.[2][7] |
| Methanol | CH₃OH | 65 | 32.7 | Polar Protic | Similar to ethanol but more polar; reactive with some reagents.[2][8] |
Data compiled from various sources.[9][10]
Section 2: Troubleshooting Guide for Specific Reactions
This section focuses on common issues encountered during specific chemical transformations of this compound and how to resolve them by modifying the solvent.
Subsection 2.1: Photochemical Reactions (Intramolecular Norrish Type II)
The ortho-methyl group on this compound makes it a prime candidate for the Norrish Type II reaction, an intramolecular photochemical process. Upon UV irradiation, the excited carbonyl group abstracts a hydrogen atom from the ortho-methyl group, forming a 1,4-biradical intermediate. This intermediate can then either cyclize to form a cyclobutanol (Yang cyclization) or cleave to regenerate the starting material or other products.[11][12][13]
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2.5, height=0.7, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Simplified workflow for the Norrish Type II photoreaction.
Q: My Norrish Type II reaction has a very low quantum yield. Could the solvent be the cause?
A: Absolutely. A low quantum yield (the efficiency of a photochemical process) indicates that the absorbed photons are not effectively leading to product formation.[14][15] The solvent plays a critical role here:
-
Problem: In highly polar or protic solvents (like methanol or water), the lifetime of the reactive triplet 1,4-biradical intermediate can be influenced, potentially favoring non-productive decay pathways back to the starting material.[13] For some benzophenone derivatives, protic solvents can even lead to deprotonation of excited states, inhibiting the desired photoactivity.[16]
-
Troubleshooting Steps:
-
Switch to a Nonpolar, Aprotic Solvent: Change the reaction medium to a non-hydrogen-bonding solvent like benzene, toluene, or hexane. These solvents are less likely to interfere with the biradical intermediate, often leading to higher quantum yields for cyclization.
-
Ensure Solvent Purity: Impurities, particularly those that can act as quenchers (e.g., dissolved oxygen), will drastically reduce the quantum yield. Degas the solvent thoroughly before use by bubbling with nitrogen or argon, or by using freeze-pump-thaw cycles.
-
Check for Competing Absorption: Ensure the solvent does not absorb light at the wavelength used for irradiation, as this will reduce the number of photons reaching your substrate.
-
Q: I am observing an unexpected ratio of cyclization to fragmentation products. How can I control this selectivity with solvents?
A: The fate of the 1,4-biradical intermediate is highly sensitive to its environment. The solvent can influence the conformational equilibrium of the biradical, which in turn dictates the product ratio.
-
The Underlying Science: The biradical exists in equilibrium between different conformers. Some conformers are geometrically primed for cyclization, while others favor fragmentation or reversion. Solvent polarity can shift this equilibrium.[13]
-
Solution: Systematically vary the solvent polarity. For some β-aryl ketones, a dramatic shift in product ratios is observed when moving from a nonpolar solvent like benzene to a polar one like acetonitrile or methanol.[17]
-
To favor cyclization (Yang product): Often, less polar solvents are preferred as they may promote the necessary conformation for ring closure.
-
To alter stereoselectivity: If multiple stereoisomers of the cyclobutanol can form, changing solvent polarity can dramatically influence which isomer is the major product.[17]
-
Subsection 2.2: Carbonyl Reduction with Sodium Borohydride (NaBH₄)
The reduction of the carbonyl group in this compound to a secondary alcohol is a common transformation. Sodium borohydride is a mild and selective reagent for this purpose.[8][18]
Q: My NaBH₄ reduction is extremely slow or incomplete. Is my solvent choice wrong?
A: Yes, this is a classic solvent-related issue. While NaBH₄ can function in various solvents, its reactivity is highly dependent on the medium.
-
Problem: Sodium borohydride reductions often do not proceed in purely aprotic solvents like THF or diethyl ether alone. The reaction requires activation through hydrogen bonding, which these solvents cannot provide.[2]
-
Solution Protocol:
-
Use a Protic Solvent: The standard and most effective solvents for NaBH₄ reductions are alcohols, such as methanol (MeOH) or ethanol (EtOH).[2][7] These solvents activate the carbonyl group by hydrogen bonding, making it more electrophilic and susceptible to hydride attack.
-
Manage Reactivity: Be aware that NaBH₄ reacts slowly with protic solvents to produce hydrogen gas.[8] This is usually manageable, especially at lower temperatures (e.g., 0 °C).
-
Consider a Mixed-Solvent System: For substrates with poor solubility in pure alcohol, a mixture of THF and MeOH can be an excellent choice, balancing solubility and reactivity.
-
dot graph TD { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", margin=0.1, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for NaBH₄ reductions.
Subsection 2.3: Grignard and Organolithium Additions
Adding an organometallic reagent (e.g., Phenylmagnesium bromide) to the carbonyl group is a key method for C-C bond formation.[4][19]
Q: My Grignard reaction failed to initiate or gave a low yield. I used a new bottle of solvent, what went wrong?
A: Failure in Grignard reactions is almost always due to the presence of electrophilic impurities, primarily water or alcohols, in the reaction setup. The solvent is the most common culprit.
-
The Critical Role of the Solvent: Grignard reagents are potent nucleophiles and strong bases. They will react with any acidic protons faster than they will add to the ketone.
-
Solvent Function: Ethereal solvents (diethyl ether, THF) are essential. They are aprotic and their oxygen atoms solvate and stabilize the magnesium center of the Grignard reagent, preventing its aggregation and maintaining its reactivity.[3]
-
The "Anhydrous" Imperative: The term "anhydrous" on a solvent bottle is a specification, not a permanent state. A newly opened bottle can quickly absorb atmospheric moisture.
-
-
Pre-Reaction Protocol for Solvent Preparation:
-
Use Freshly Distilled Solvent: For best results, always use freshly distilled solvent from an appropriate drying agent (e.g., sodium/benzophenone for ether and THF). This ensures the removal of water and peroxides.
-
Dry Glassware Rigorously: All glassware must be oven-dried or flame-dried under an inert atmosphere (nitrogen or argon) immediately before use.
-
Initiation: If the reaction is still sluggish, adding a small crystal of iodine or gently crushing the magnesium turnings can help initiate the formation of the Grignard reagent.
-
Section 3: Experimental Protocols
Protocol 3.1: Model Procedure for NaBH₄ Reduction in a Mixed-Solvent System
This protocol describes the reduction of this compound to the corresponding diphenylmethanol, highlighting the critical solvent-handling steps.
Materials:
-
This compound (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates
Procedure:
-
Setup: Under ambient atmosphere, dissolve this compound in anhydrous THF (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10 minutes until it reaches 0 °C.
-
Reagent Addition (Solvent Co-addition): To the cooled THF solution, slowly add Methanol (equal volume to the THF). Self-Validation Check: Ensure the starting material remains fully dissolved.
-
Hydride Addition: Add the sodium borohydride portion-wise over 5 minutes. A slow evolution of gas (H₂) may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent) every 30 minutes. The product alcohol should have a lower Rf than the starting ketone. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully add saturated aqueous NH₄Cl solution to the flask (still at 0 °C) to quench the excess NaBH₄.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alcohol product.
References
- Effect of solvent on the reactivity of the benzophenone free radical anion. RSC Publishing.
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PubMed.
- Norrish type-2 reaction: Basic concept, Mechanism and Examples. YouTube.
- Understanding Norrish Type-I and Type-II Reactions in Photochemistry. Galaxy.ai.
- Applications of Norrish type I and II reactions in the total synthesis of n
- Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. PMC - NIH.
- Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization.
- High and Low Quantum Yield in Photochemistry. Scribd.
- Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- The Grignard Reaction – Unraveling a Chemical Puzzle.
- Reaction Between Grignard Reagent and Benzophenone | Carbonyl Compound | Nucleophilic Addition. YouTube.
- Sodium borohydride - Wikipedia. Wikipedia.
- Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. RSC Publishing.
- 2-Methoxy-4'-methylbenzophenone Solubility and other properties. Smolecule.
- Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
- A Deep Dive into Common Organic Solvents. ChemTalk.
- The Grignard Reaction. Web Document.
- Photochemistry. MSU Chemistry.
- Properties of Solvents Used in Organic Chemistry. Denoir.
- Experiment 1. Ketone Reduction by Sodium Borohydride. Course Hero.
- The Grignard Reaction. Chemistry LibreTexts.
- Properties of Common Organic Solvents. University of Minnesota.
Sources
- 1. Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium borohydride - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d.web.umkc.edu [d.web.umkc.edu]
- 5. Buy 2-Methoxy-4'-methylbenzophenone | 28137-36-2 [smolecule.com]
- 6. A Deep Dive into Common Organic Solvents | ChemTalk [chemistrytalk.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Properties of Solvents Used in Organic Chemistry [murov.info]
- 10. www1.chem.umn.edu [www1.chem.umn.edu]
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- 16. Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. www1.chem.umn.edu [www1.chem.umn.edu]
- 19. m.youtube.com [m.youtube.com]
Technical Support Center: Post-Reaction Workup for 4-Methoxy-2'-methylbenzophenone
Welcome to the technical support center for the post-reaction workup of 4-Methoxy-2'-methylbenzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, we provide in-depth, field-proven insights to ensure you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Here are some of the common questions we receive regarding the workup of this compound, particularly after a Friedel-Crafts acylation reaction.
Q1: What is the initial and most critical step in the workup of a Friedel-Crafts acylation reaction to synthesize this compound?
The most critical first step is the quenching of the reaction mixture. This is typically done by carefully and slowly adding the reaction mixture to a mixture of crushed ice and dilute hydrochloric acid.[1][2][3] This process serves two primary purposes:
-
Decomposition of the Lewis Acid Catalyst: The aluminum chloride (AlCl₃) catalyst forms a complex with the ketone product. The acidic water breaks down this complex, making the product soluble in the organic phase.
-
Hydrolysis of Unreacted Acylating Agent: Any remaining 4-methoxybenzoyl chloride will be hydrolyzed to 4-methoxybenzoic acid, which can then be removed in a subsequent basic wash.[4][5]
Q2: Why is a basic wash with a solution like sodium bicarbonate necessary?
A basic wash, typically with a saturated sodium bicarbonate (NaHCO₃) solution, is essential to remove acidic impurities.[3][6][7] The primary acidic impurity is 4-methoxybenzoic acid, formed from the hydrolysis of unreacted 4-methoxybenzoyl chloride. The bicarbonate solution will react with the carboxylic acid to form a water-soluble sodium salt, which will partition into the aqueous layer and be removed.
Q3: I've formed a persistent emulsion during the extraction process. How can I resolve this?
Emulsion formation is a common issue, especially when dealing with aromatic compounds and certain solvent systems. Here are a few strategies to break an emulsion:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.[6]
-
Filtration through Celite®: Filtering the entire mixture through a pad of Celite® or another filter aid can help to break up the emulsion.[6]
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand for an extended period with gentle swirling can lead to phase separation.
Q4: What is the best way to purify the crude this compound after the initial workup?
The most common and effective method for purifying the crude product is recrystallization. Methanol is often a suitable solvent for the recrystallization of benzophenone derivatives.[8][9] The crude product is dissolved in a minimal amount of hot methanol, and then the solution is allowed to cool slowly. The pure product will crystallize out, leaving impurities dissolved in the cold solvent.
Troubleshooting Guide
This section addresses specific problems you might encounter during the workup and provides actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product | Incomplete reaction. | Ensure anhydrous conditions during the reaction, as moisture deactivates the AlCl₃ catalyst. |
| Product loss during workup. | Avoid vigorous shaking during extractions to minimize emulsion formation. Ensure complete transfer of all layers. | |
| Inefficient quenching. | Ensure the quenching is performed at a low temperature (using an ice bath) to prevent side reactions. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | The primary culprits are often unreacted starting materials or isomeric byproducts. Attempt to purify by column chromatography on silica gel. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum to remove any remaining organic solvent. | |
| Product has a Pink or Reddish Hue | Incomplete removal of aluminum salts. | Wash the organic layer thoroughly with dilute HCl during the workup to ensure all aluminum salts are removed. |
| Air oxidation of impurities. | While less common for this specific compound, some impurities can oxidize. Purification by recrystallization or chromatography should resolve this. | |
| Broad Melting Point Range of the Final Product | Presence of impurities. | Recrystallize the product again. If the melting point does not sharpen, consider column chromatography for purification. |
Detailed Experimental Protocol: Post-Reaction Workup
This protocol outlines a standard procedure for the workup of this compound following a Friedel-Crafts acylation.
Step 1: Quenching the Reaction
-
Prepare a beaker containing a mixture of crushed ice and 1M hydrochloric acid.
-
While stirring the ice/acid mixture vigorously, slowly and carefully add the reaction mixture to it. The addition should be done in a dropwise manner to control the exothermic reaction.[1][2]
-
Continue stirring for 15-20 minutes after the addition is complete to ensure the full decomposition of the aluminum chloride complex.
Step 2: Extraction
-
Transfer the quenched mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (typically 3 x 50 mL).[1][10]
-
Combine the organic layers.
Step 3: Washing
-
Wash the combined organic layers with 1M HCl (1 x 50 mL).[6]
-
Wash with water (1 x 50 mL).[6]
-
Wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts. Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.[6][7]
-
Wash with brine (1 x 50 mL) to help remove dissolved water.[6]
Step 4: Drying and Solvent Removal
-
Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude product.
Step 5: Purification
-
Recrystallize the crude solid from a suitable solvent, such as methanol.[8][9]
-
Dissolve the crude product in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Dry the purified crystals in a vacuum oven.
Workflow Diagram
The following diagram illustrates the decision-making process for the post-reaction workup of this compound.
Caption: Decision-making workflow for the post-reaction workup.
References
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzophenone. Retrieved from [Link]
-
Khan, K. M., et al. (2013). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 18(9), 11083-11097. [Link]
- Google Patents. (n.d.). CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
-
Save My Exams. (2025). Acylation Mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. websites.umich.edu [websites.umich.edu]
- 8. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone - Google Patents [patents.google.com]
- 10. 4-Methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
Common experimental errors in benzophenone synthesis
Welcome to the Technical Support Center for benzophenone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of benzophenone and its derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Common Experimental Errors
This section addresses specific issues that may arise during the synthesis of benzophenone via common methods, providing explanations for the underlying causes and actionable solutions.
Friedel-Crafts Acylation Route
The Friedel-Crafts acylation is a cornerstone method for synthesizing benzophenones, typically involving the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.[1]
Issue 1: Low to No Product Yield
Question: I performed a Friedel-Crafts acylation to synthesize benzophenone, but I obtained a very low yield, or no product at all. What could be the reasons?
Answer:
Low or no yield in a Friedel-Crafts acylation is a frequent issue with several potential root causes. A systematic approach is crucial for diagnosis.[2]
Causality and Protocol Validation:
-
Catalyst Quality and Activity: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is highly susceptible to deactivation by moisture.[2] If the catalyst has been improperly stored or is old, it may have absorbed atmospheric water, rendering it ineffective. The primary function of the Lewis acid is to generate the highly electrophilic acylium ion from the acyl halide; this process is halted if the catalyst is hydrolyzed.[2]
-
Anhydrous Reaction Conditions: The presence of even trace amounts of water in your solvents (e.g., benzene, dichloromethane) or on your glassware can deactivate the AlCl₃ catalyst.[2][3] It is imperative to use freshly distilled, anhydrous solvents and to flame- or oven-dry all glassware immediately before use.
-
Reaction Temperature: Friedel-Crafts reactions are highly sensitive to temperature. For the synthesis of benzophenone using benzene and carbon tetrachloride, the temperature must be carefully controlled between 5°C and 10°C.[4][5] Temperatures below 5°C can significantly slow down the reaction rate, while temperatures above 10°C can lead to the formation of undesirable tarry byproducts, which will lower the yield of the desired product.[4][5]
-
Inefficient Stirring: Inadequate stirring can lead to the caking of the aluminum chloride on the sides of the reaction flask.[4] This reduces the surface area of the catalyst available for the reaction, thereby decreasing the reaction rate and overall yield. A powerful mechanical stirrer is recommended to maintain a homogenous suspension.[2]
-
Purity of Starting Materials: The purity of your starting materials, particularly the benzene, can impact the yield. Using a technical grade of benzene that is not thiophene-free can result in a 5 to 10 percent lower yield.[4]
Troubleshooting Flowchart:
Caption: Troubleshooting flowchart for low benzophenone yield.
Issue 2: Formation of Tarry Byproducts
Question: My reaction mixture turned into a dark, tarry mess. What causes this, and how can I prevent it?
Answer:
The formation of tarry byproducts is a common problem in Friedel-Crafts reactions, often indicative of side reactions or decomposition.
Causality and Protocol Validation:
-
Elevated Reaction Temperature: As mentioned previously, exceeding the optimal reaction temperature (typically above 10°C for the carbon tetrachloride method) is a primary cause of tar formation.[4][5] Higher temperatures provide the activation energy for various side reactions, including polymerization and polysubstitution.
-
Incorrect Stoichiometry: An excess of the Lewis acid catalyst or the acylating agent can promote unwanted side reactions. It is crucial to maintain the correct stoichiometric ratios of the reactants.
-
Friedel-Crafts Alkylation as a Side Reaction: In the synthesis of benzophenone from benzene and carbon tetrachloride, the intermediate is dichlorodiphenylmethane.[5] If the reaction conditions are not carefully controlled, further alkylation of the benzene ring can occur, leading to a complex mixture of polyalkylated products that present as a tar.[5]
Preventative Measures:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain between 5-10°C | Minimizes side reactions and tar formation.[4][5] |
| Reagent Addition | Slow, dropwise addition of reactants | Helps to control the exothermic nature of the reaction and maintain the desired temperature. |
| Stirring | Vigorous and efficient | Ensures homogeneity and prevents localized overheating.[4] |
| Purity of Reagents | Use high-purity, dry starting materials | Impurities can catalyze side reactions.[4] |
Grignard Reaction Route
The Grignard reaction offers an alternative pathway to benzophenone, for instance, by reacting phenylmagnesium bromide with benzoyl chloride or an ester like ethyl benzoate.
Issue 1: Grignard Reagent Fails to Form or is Inactive
Question: I'm trying to prepare phenylmagnesium bromide, but the reaction won't initiate, or the resulting Grignard reagent seems inactive. What's going wrong?
Answer:
The formation of a Grignard reagent is highly sensitive to the experimental setup and reagent quality.
Causality and Protocol Validation:
-
Presence of Water: Grignard reagents are potent bases and will react readily with even trace amounts of water.[3] This is the most common reason for failure. All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) are essential.[3]
-
Magnesium Surface Passivation: The surface of the magnesium turnings can be coated with a layer of magnesium oxide, which prevents the reaction with the alkyl or aryl halide.
-
Initiation Difficulty: Sometimes, the reaction simply fails to start.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Flame-dry or oven-dry all glassware immediately prior to use.[3] Use a freshly opened bottle of anhydrous solvent or a solvent that has been appropriately dried (e.g., over sodium/benzophenone).[3]
-
Activate Magnesium: If the reaction does not start, gently crush a few pieces of the magnesium turnings with a glass rod to expose a fresh surface. A small crystal of iodine can also be added to the flask; the iodine reacts with the magnesium surface, cleaning it and facilitating the reaction.
-
Local Heating: Gentle heating of a small spot on the flask with a heat gun can sometimes initiate the reaction. Once it starts, it is typically self-sustaining.
-
Titration of Grignard Reagent: To confirm the formation and determine the concentration of your Grignard reagent, it can be titrated against a known amount of a proton source, like iodine in THF, until a color change is observed.[6]
Issue 2: Low Yield of Benzophenone and/or Formation of Biphenyl
Question: My Grignard reaction produced a low yield of benzophenone, and I've identified biphenyl as a significant byproduct. Why did this happen?
Answer:
Low yields and the formation of byproducts like biphenyl are common issues in Grignard syntheses.
Causality and Protocol Validation:
-
Inaccurate Grignard Concentration: If the concentration of the Grignard reagent is not accurately known, an incorrect stoichiometric amount may be used, leading to incomplete reaction and low yield.[6]
-
Wurtz Coupling: The formation of biphenyl is a classic example of a Wurtz-type coupling reaction, where the Grignard reagent reacts with the unreacted aryl halide. This side reaction is more prevalent at higher temperatures.
-
Enolization of the Ketone: If a ketone with alpha-hydrogens is used as a starting material, the Grignard reagent can act as a base and deprotonate the alpha-carbon, forming an enolate.[6] This results in the recovery of the starting ketone after workup. While benzophenone itself does not have alpha-hydrogens, this is a crucial consideration for the synthesis of many of its derivatives.
-
Reaction with Carbon Dioxide: Grignard reagents react with atmospheric carbon dioxide to form carboxylic acids. It is important to protect the reaction from air with a drying tube or an inert atmosphere.
Experimental Workflow for Minimizing Byproducts:
Caption: Optimized workflow for Grignard synthesis of benzophenone.
Oxidation of Diphenylmethane Route
Benzophenone can also be synthesized by the oxidation of diphenylmethane using various oxidizing agents.[7][8]
Issue: Incomplete Oxidation and/or Over-oxidation
Question: When oxidizing diphenylmethane, I either get a mixture of starting material and product, or I seem to be getting unwanted side products. How can I improve the selectivity?
Answer:
Achieving complete and selective oxidation requires careful control of the reaction conditions and choice of oxidant.
Causality and Protocol Validation:
-
Oxidizing Agent Strength: The choice of oxidizing agent is critical. Strong, non-selective oxidants can lead to over-oxidation and cleavage of the benzene rings. Milder, more selective oxidants are generally preferred.
-
Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion of the starting material. Conversely, excessively long reaction times or high temperatures can promote the formation of byproducts.
-
Catalyst Activity (if applicable): If a catalytic oxidation method is being used, the activity and stability of the catalyst are paramount. Leaching of the active metal from the support can lead to a decrease in efficiency.[9]
Comparison of Common Oxidizing Systems:
| Oxidizing System | Advantages | Disadvantages |
| Chromic Acid | Readily available and effective.[7] | Toxic and produces hazardous chromium waste. |
| Potassium Permanganate | Strong oxidant, can be effective. | Can be non-selective, leading to over-oxidation. |
| Molecular Oxygen with Catalyst | "Green" and sustainable approach.[9] | Requires careful optimization of catalyst and reaction conditions. |
| Tert-butyl hydroperoxide (TBHP) with Catalyst | High conversion and selectivity can be achieved.[9] | Can be hazardous if not handled properly. |
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety precautions I should take when synthesizing benzophenone?
A1: Benzophenone itself is suspected of causing cancer and can cause organ damage through prolonged or repeated exposure.[10][11] The reagents used in its synthesis also pose significant hazards. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Anhydrous aluminum chloride reacts violently with water, and Grignard reagents are pyrophoric.[2] Benzene is a known carcinogen.[5] Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12]
Q2: How can I purify the crude benzophenone product?
A2: The primary methods for purifying crude benzophenone are recrystallization and distillation.
-
Recrystallization: Ethanol is a common solvent for the recrystallization of benzophenone.[13] The crude product is dissolved in a minimum amount of hot ethanol, and then allowed to cool slowly to form crystals, which are then collected by filtration.
-
Distillation: Benzophenone can be purified by vacuum distillation.[5] This is particularly useful for removing non-volatile impurities. The boiling point of benzophenone is approximately 188-190°C at 15 mm Hg.[5]
Q3: What analytical techniques are best for confirming the identity and purity of my synthesized benzophenone?
A3: A combination of techniques is recommended for full characterization:
-
Melting Point: Pure benzophenone has a sharp melting point of 47-49°C.[5] A broad or depressed melting point indicates the presence of impurities.[14]
-
Infrared (IR) Spectroscopy: The IR spectrum of benzophenone will show a characteristic strong absorption for the carbonyl (C=O) group, typically around 1660 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule. The ¹H NMR will show signals in the aromatic region, and the ¹³C NMR will have a characteristic peak for the carbonyl carbon around 196 ppm.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of benzophenone (182.22 g/mol ).
Q4: Can I use a different Lewis acid instead of aluminum chloride for the Friedel-Crafts acylation?
A4: Yes, other Lewis acids can be used, though their reactivity may differ. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are moderately active catalysts that can be employed.[2][15] Modern approaches also utilize ionic liquids, which can serve as both the catalyst and the solvent, offering potential environmental and recovery advantages.[2]
III. References
-
Vertex AI Search. (2019, March 17). What are some experimental errors that affect the percent yield in a chemical reaction?
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Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
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Organic Syntheses. (n.d.). Benzophenone.
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Benchchem. (n.d.). Technical Support Center: Optimization of Benzophenone Synthesis.
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?
-
YouTube. (2017, April 20). Synthesis of benzophenone.
-
PMC. (2025, December 10). Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles.
-
Oregon State University. (2014, March 30). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
-
ChemicalBook. (2022, July 12). Application and Preparation of Benzophenone.
-
Google Patents. (n.d.). WO1998000385A1 - Process for producing benzophenone compounds.
-
ResearchGate. (2014, January 18). SYNTHESIS AND ANALYSIS OF BENZOPINACOL FROM BENZOPHENONE BY PHOTOREDUCTION IN GREEN CHEMISTRY.
-
Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzophenone.
-
University of Rochester. (n.d.). Troubleshoot a Reaction.
-
Chegg. (2022, August 10). What are the source of errors on the synthesis of diphenylmethanol made from Reduction of Diphenyl Ketone (Benzophenone) with Sodium Borohydride experiment.
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
-
ResearchGate. (2025, August 5). Liquid phase oxidation of diphenylmethane to benzophenone with molecular oxygen over nano-sized Co–Mn catalyst supported on calcined Cow bone.
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism.
-
Organic Chemistry: How to... (2022, July 31). Approach to Synthesis Problems.
-
Fisher Science Education. (2015, March 19). Benzophenone - Safety Data Sheet.
-
NCBI. (n.d.). BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water.
-
Redox. (2025, September 23). Safety Data Sheet Benzophenone.
-
Reddit. (n.d.). Help with Grignard reaction experimental observations.
-
Paul Bracher. (n.d.). Undergraduate Organic Synthesis Guide.
-
European Union. (n.d.). 2 and benzophenone - 5 (CAS No. 131-55-5 and 6628-37-1, EC No. 205-028-9 and 613-918-7) - Public Health.
-
Brainly.in. (2023, June 13). Oxidation of diphenylmethane with chromic acid yields.
-
YouTube. (2016, June 18). Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis.
-
ResearchGate. (2025, August 6). Selective Oxidation of Diphenylmethane to Benzophenone over CeAlPO-5 Molecular Sieves.
-
Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
-
Aldrich. (2012, March 30). benzophenone.pdf.
-
ResearchGate. (2025, August 5). Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst. Factorial Design and Mechanism.
-
YouTube. (2018, September 19). Diphenylmethane by the Reduction of Benzophenone.
-
Chemistry Steps. (n.d.). Organic Chemistry Synthesis Problems.
-
Sciencemadness.org. (2015, September 20). Failed Grignard produced black oil?
-
ECHEMI. (n.d.). Benzophenone SDS, 119-61-9 Safety Data Sheets.
-
Pearson. (2024, July 15). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone.
-
JoVE. (n.d.). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
-
ResearchGate. (n.d.). Oxidation of diphenylmethane to benzophenone over MnO 4 −1 -exchanged...
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Analysis of 4-Methoxy-2'-methylbenzophenone and Its Positional Isomers
In the realms of medicinal chemistry and materials science, the precise structural elucidation of molecular entities is not merely a procedural step but the bedrock of innovation and safety. Substituted benzophenones are a critical structural motif, and the ability to unequivocally differentiate between their positional isomers is paramount for predictable pharmacology, toxicology, and material performance. This guide provides an in-depth, comparative analysis of spectroscopic methodologies for distinguishing 4-Methoxy-2'-methylbenzophenone from its key positional isomers, such as 4-Methoxy-3'-methylbenzophenone and 2-Methoxy-4'-methylbenzophenone.
Our approach is grounded in field-proven insights, explaining the causal relationships behind experimental choices and ensuring that each protocol is a self-validating system. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), to construct a comprehensive analytical workflow.
The Challenge of Isomerism
Positional isomers, while possessing the same molecular formula (C₁₅H₁₄O₂), exhibit distinct physical, chemical, and biological properties due to the varied placement of substituent groups on the aromatic rings. For instance, the steric hindrance introduced by a methyl group at the 2'-(ortho) position versus the 3'-(meta) position can drastically alter the molecule's conformation, influencing its interaction with biological targets or its photophysical behavior. Consequently, robust and orthogonal analytical techniques are required for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for differentiating positional isomers of substituted benzophenones. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus is exquisitely sensitive to the electronic effects (mesomeric and inductive) and steric hindrance imposed by the methoxy and methyl substituents.
Causality Behind ¹H NMR Chemical Shifts
The electron-donating methoxy group (-OCH₃) strongly shields ortho and para protons, causing their signals to appear at a lower chemical shift (upfield). The methyl group (-CH₃) is weakly electron-donating and also exerts a shielding effect. The anisotropic effect of the carbonyl group (C=O) deshields adjacent protons. The interplay of these factors creates a unique fingerprint for each isomer.
-
This compound : The methoxy group at the 4-position creates a symmetric AA'BB' system for its parent ring. The methyl group at the 2'-position introduces significant steric hindrance, causing a greater dihedral angle between the 2'-methylated ring and the carbonyl plane. This steric effect influences the chemical shifts of the protons on that ring.
-
4-Methoxy-3'-methylbenzophenone : With the methyl group in the meta position, steric hindrance is reduced compared to the 2'-isomer. The protons on the 3'-methylated ring will exhibit a different splitting pattern and chemical shift range.
-
2-Methoxy-4'-methylbenzophenone : The methoxy group is now at an ortho position, leading to pronounced shielding of the adjacent protons on that ring. The protons on the 4'-methylated ring will show a simpler, more symmetrical pattern.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the expected chemical shifts for key nuclei, providing a clear basis for differentiation.
| Isomer | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| 4-Methoxybenzophenone | -OCH₃: ~3.88; Aromatic H ortho to -OCH₃: ~6.96 | C=O: ~195.6; C-OCH₃: ~163.2; -OCH₃: ~55.5[1] |
| 2-Methylbenzophenone | -CH₃: ~2.33; Aromatic H: 7.24-7.80 | C=O: ~198.1; C-CH₃: ~138.2; -CH₃: ~19.5[1] |
| 4-Methylbenzophenone | -CH₃: ~2.44; Aromatic H ortho to -CH₃: ~7.28 | C=O: ~196.5; C-CH₃: ~143.3; -CH₃: ~21.7[1] |
| 4-Methoxy-3'-methylbenzophenone | -OCH₃: ~3.8-3.9; -CH₃: ~2.4 | C=O: ~196-197; C-OCH₃: ~163; -OCH₃: ~55; C-CH₃: ~143; -CH₃: ~21[2] |
| 2-Methoxy-4'-methylbenzophenone | -OCH₃: ~3.8; -CH₃: ~2.4 | C=O: ~197-198; C-OCH₃: ~157; -OCH₃: ~55; C-CH₃: ~143; -CH₃: ~21[3] |
Note: Data for isomers are predicted based on known substituent effects and data from similar compounds. Precise values may vary with solvent and instrument.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified benzophenone isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).[4]
-
Instrument Setup : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.[1][4]
-
¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[2]
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.[2]
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.
Infrared (IR) Spectroscopy: Probing Functional Groups and Conjugation
IR spectroscopy provides valuable information about the functional groups present, particularly the carbonyl (C=O) group. The position of the C=O stretching frequency is sensitive to the electronic effects of the ring substituents.
Causality Behind IR Absorptions
Conjugation of the carbonyl group with an aromatic ring typically lowers the C=O stretching frequency from the standard ~1715 cm⁻¹ for aliphatic ketones.[5][6] Electron-donating groups like methoxy enhance this conjugation, further lowering the frequency. The position of the substituents affects the planarity and, therefore, the degree of conjugation.
-
Steric Hindrance : In This compound , the ortho-methyl group can force the adjacent phenyl ring out of planarity with the carbonyl group. This disruption of conjugation would lead to a higher C=O stretching frequency compared to isomers without such steric hindrance.
-
Electronic Effects : In isomers like 4-Methoxy-3'-methylbenzophenone , where steric hindrance is minimal, the combined electron-donating effects of the methoxy and methyl groups will result in a lower C=O stretching frequency.
Comparative IR Data
| Compound/Isomer | Key IR Absorption (cm⁻¹) | Rationale |
| Saturated Aliphatic Ketone | ~1715[5][6] | Baseline (no conjugation) |
| Aromatic Ketone (e.g., Acetophenone) | ~1690[6] | Conjugation lowers the frequency |
| 4-Methoxy-3'-methylbenzophenone | ~1650 - 1665 | Enhanced conjugation from electron-donating groups |
| This compound | ~1660 - 1675 | Steric hindrance from ortho-methyl reduces conjugation, increasing frequency |
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation : No specific preparation is needed for solid samples. Ensure the sample is dry and pure.
-
Instrument Setup : Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).[2]
-
Background Scan : Record a background spectrum of the empty, clean ATR crystal.[2]
-
Sample Analysis : Place a small amount (1-2 mg) of the solid sample onto the crystal. Apply pressure with the anvil to ensure good contact.[2]
-
Acquisition : Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[2]
-
Data Processing : The resulting spectrum is automatically ratioed against the background by the instrument software.
UV-Visible Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. For benzophenones, the key absorptions are the n→π* and π→π* transitions of the carbonyl chromophore, which are influenced by the aromatic system.[7]
The position (λmax) and intensity of these absorption bands are affected by substituents. Electron-donating groups like methoxy and methyl typically cause a bathochromic shift (red shift) to longer wavelengths. However, steric effects that disrupt planarity can cause a hypsochromic shift (blue shift) and decrease the absorption intensity.
-
This compound : The steric clash from the 2'-methyl group will likely disrupt coplanarity, leading to a blue shift in the π→π* transition compared to the 3'-methyl isomer.
-
4-Methoxy-3'-methylbenzophenone : This isomer allows for better overall conjugation, resulting in a red-shifted λmax.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).[2] Further dilute this stock to an appropriate concentration (typically in the µg/mL range) to ensure the absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
Instrument Setup : Use a dual-beam UV-Vis spectrophotometer.
-
Blanking : Fill a quartz cuvette with the pure solvent and use it to zero the instrument (record a baseline).
-
Measurement : Replace the solvent with the sample solution and record the absorption spectrum, typically from 200 to 400 nm.
-
Analysis : Identify the wavelength of maximum absorbance (λmax).
Mass Spectrometry: Differentiating by Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. While positional isomers have the same molecular ion peak (m/z 226.27 for C₁₅H₁₄O₂), their fragmentation patterns can differ.[3]
The most characteristic fragmentation for aromatic ketones is α-cleavage, leading to the formation of stable acylium ions.[8]
-
Common Fragments : For all isomers, cleavage on either side of the carbonyl group is expected. This will lead to characteristic benzoyl-type cations.
-
Loss of the methyl-phenyl ring would yield a methoxybenzoyl cation (m/z 135).
-
Loss of the methoxy-phenyl ring would yield a methylbenzoyl cation (m/z 119).
-
-
Isomer Differentiation : The relative abundance of these fragment ions can help distinguish isomers. For instance, in 2-Methoxy-4'-methylbenzophenone , the ortho-methoxy group might induce specific fragmentation pathways (e.g., loss of CH₃ from the methoxy group) that are less favorable in the 4-methoxy isomer. The stability of the resulting fragment ions will dictate the most prominent peaks in the spectrum. The presence of the benzoyl cation (m/z 105) and phenyl cation (m/z 77) is a reliable indicator for the benzophenone substructure.[8]
Integrated Analytical Workflow
A robust identification of a specific isomer should not rely on a single technique. The following workflow ensures a confident and validated structural assignment.
Caption: Integrated workflow for the spectroscopic identification of benzophenone isomers.
Conclusion
The differentiation of this compound and its positional isomers is a challenge that demands a multi-technique, evidence-based approach. While ¹H and ¹³C NMR spectroscopy serve as the definitive tools for structural assignment, IR and UV-Vis spectroscopy provide critical, orthogonal data regarding functional group environment and electronic conjugation. Mass spectrometry confirms the molecular weight and offers supplementary structural data through fragmentation analysis. By understanding the causal principles behind the spectroscopic data—how substituent position influences steric and electronic effects—researchers can confidently elucidate the precise structure of these important chemical entities, ensuring the integrity and reproducibility of their scientific work.
References
- BenchChem. (n.d.). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone. Retrieved February 24, 2025, from a URL provided by the grounding tool.
-
National Center for Biotechnology Information. (n.d.). 2-Methoxy-4'-methylbenzophenone. PubChem Compound Database. Retrieved February 24, 2025, from [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved February 24, 2025, from [Link]
- Ndom, J. C., et al. (2015). UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. ResearchGate. Retrieved February 24, 2025, from a URL provided by the grounding tool.
-
The Royal Society of Chemistry. (2017). Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immobilization of palladium(0) in MCM-41. Retrieved February 24, 2025, from [Link]
- ResearchGate. (n.d.). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example. Retrieved February 24, 2025, from a URL provided by the grounding tool.
-
Ibeji, C. U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Journal of Applied Sciences, 16(9), 504-516. Retrieved February 24, 2025, from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved February 24, 2025, from [Link]
- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved February 24, 2025, from a URL provided by the grounding tool.
- BenchChem. (n.d.). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Acetylbenzophenone. Retrieved February 24, 2025, from a URL provided by the grounding tool.
- The Royal Society of Chemistry. (n.d.). Supporting information for -. Retrieved February 24, 2025, from a URL provided by the grounding tool.
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Comparative Photochemical Performance Guide: 4-Methoxy-2'-methylbenzophenone
Executive Summary
Product: 4-Methoxy-2'-methylbenzophenone Primary Application: Photoenolization reagent, Photo-caging, Diels-Alder trapping. Photoreduction Efficiency: Negligible / Highly Suppressed (compared to Benzophenone).
This guide provides a technical analysis of the photochemical behavior of this compound. Unlike unsubstituted benzophenone, which is a "gold standard" for intermolecular photoreduction (hydrogen abstraction from solvent), this derivative exhibits a distinct reactivity profile dominated by intramolecular photoenolization .
Researchers utilizing this compound for radical polymerization (Type II initiation) will observe significantly lower quantum yields compared to standard alternatives. However, its ability to form reactive o-xylylenols makes it a superior candidate for photo-click chemistry and reversible photochromic applications.
Mechanistic Analysis: The "Orthogonal" Pathways
To understand the performance limitations of this compound in photoreduction, one must analyze the competition between two excited-state pathways: Intermolecular Reduction and Intramolecular Enolization .
The "Ortho-Methyl" Effect (Dominant Pathway)
The presence of the methyl group at the 2' (ortho) position introduces a rapid deactivation channel known as the Norrish Type II-like photoenolization.
-
Upon UV excitation, the molecule reaches the Triplet State (
, typically ). -
The carbonyl oxygen abstracts a hydrogen atom intramolecularly from the ortho-methyl group.
-
This forms a 1,4-biradical which relaxes into an (E/Z)-xylylenol .
-
The enol is unstable and typically reverts to the ketone (ground state) or reacts with dienophiles.
Impact: This cycle is extremely fast (
The "Para-Methoxy" Effect (Electronic Suppression)
The 4-methoxy group is an electron donor.
-
It stabilizes the
triplet state, lowering its energy relative to the reactive state. -
Pure
states are highly reactive toward hydrogen abstraction. Mixed or pure states are significantly less reactive (by orders of magnitude). -
Result: Even if the ortho-methyl group were absent, the 4-methoxy substitution alone would reduce the quantum yield of photoreduction compared to benzophenone.
Pathway Visualization
The following diagram illustrates the competition between the desired photoreduction (Red) and the dominant photoenolization (Green).
Caption: Competitive decay pathways for this compound. The intramolecular enolization path dominates over intermolecular reduction.
Comparative Performance Analysis
The table below compares the "Product" against industry standards. Note the drastic difference in Quantum Yield (
| Feature | Benzophenone (Standard) | 4-Methoxybenzophenone | 2-Methylbenzophenone | Product: this compound |
| Primary Mechanism | Intermolecular H-Abstraction | Intermolecular H-Abstraction | Intramolecular Photoenolization | Intramolecular Photoenolization |
| Triplet State | Mixed | Mixed / Stabilized | ||
| ~ 1.0 (in iPrOH) | ~ 0.05 - 0.2 | < 0.01 | Negligible (< 0.01) | |
| Reactivity | Strong H-abstractor | Moderate/Weak | Fast Enol Formation | Fast Enol Formation |
| Best Use Case | Photoinitiator (Type II) | UV Absorber / Stabilizer | Photo-caging / Tautomerism | Diels-Alder Trapping / Photo-Click |
Interpretation:
-
For Drug Development: If your goal is to generate radicals for drug degradation studies or covalent binding, do not use this product . Use unsubstituted Benzophenone.
-
For Synthesis: If your goal is to trap the enol intermediate to build polycyclic scaffolds (e.g., via Diels-Alder reaction with maleimides), this product is highly effective.
Experimental Protocol: Validating Quantum Yield
To empirically verify the low photoreduction efficiency of this product, use the following self-validating protocol. This compares the disappearance of the starting material against a standard actinometer.
Materials
-
Actinometer: Potassium Ferrioxalate (
). -
Solvent: 2-Propanol (Isopropanol) – acts as the H-donor.
-
Reference: Benzophenone (99%+ purity).
-
Analysis: UV-Vis Spectrophotometer or HPLC.
Workflow Diagram
Caption: Experimental workflow for determining comparative quantum yield using Ferrioxalate actinometry.
Step-by-Step Methodology
1. Optical Bench Setup:
-
Use a monochromatic light source (e.g., Hg lamp with 365 nm bandpass filter).
-
Ensure all samples are degassed (nitrogen sparge for 15 min) to prevent oxygen quenching of the triplet state.
2. Actinometry (Calculating
-
Irradiate the Ferrioxalate solution for a fixed time (
). -
Develop with phenanthroline and measure absorbance at 510 nm.
-
Calculate incident photon flux (
) using the known quantum yield of Ferrioxalate ( at 365 nm).
3. Sample Irradiation:
-
Irradiate the Product solution and the Benzophenone reference simultaneously (or sequentially under identical conditions).
-
Monitor the disappearance of the characteristic
absorption band (typically ~330-340 nm) or the carbonyl peak via HPLC.
4. Calculation:
The quantum yield of disappearance (
Expected Results:
-
Benzophenone: Rapid disappearance.
. -
This compound: Slow to negligible disappearance.
. The spectrum may show minimal change or the appearance of a transient species if monitored by flash photolysis.
References
-
Photochemistry of Benzophenone Deriv
- Source: IUPAC / Pure and Applied Chemistry
- Context: Establishes the standard quantum yield of benzophenone reduction in isopropanol ( ).
-
Photoenoliz
- Title: Understanding the Photo- and Electro-Carboxyl
- Source: MDPI (Molecules/C
- Context: Confirms the dominance of the photo-enolization/Diels-Alder mechanism over reduction for o-methyl deriv
-
Substituent Effects on Triplet St
- Title: Effect of number and position of methoxy substituents on triphenylamine-based chalcone photoiniti
- Source: RSC Polymer Chemistry
- Context: Discusses how methoxy groups stabilize st
-
Standard Actinometry Protocols
- Title: Potassium Ferrioxal
- Source: Murov's Handbook of Photochemistry
- Context: Standard protocol for measuring photon flux.
A Senior Application Scientist's Guide to the Structural Validation of Synthesized 4-Methoxy-2'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and materials science, the precise structural confirmation of synthesized molecules is not merely a procedural formality; it is the bedrock of reliable and reproducible results. This guide offers an in-depth comparison of analytical techniques for the structural validation of 4-Methoxy-2'-methylbenzophenone, a substituted diarylketone with potential applications in medicinal chemistry and organic synthesis. As a senior application scientist, my focus extends beyond the mere listing of protocols to elucidate the underlying principles and rationale behind each experimental choice, ensuring a robust and self-validating workflow.
The Synthetic Challenge: Friedel-Crafts Acylation and Its Isomeric Pitfalls
The most common and direct route to this compound is the Friedel-Crafts acylation of toluene with 4-methoxybenzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃)[1]. This electrophilic aromatic substitution, while powerful, is not without its challenges. The directing effects of the methyl group on the toluene ring can lead to the formation of isomeric byproducts, primarily the thermodynamically more stable 4-methoxy-4'-methylbenzophenone.
The primary synthetic pathway and a key potential byproduct are outlined below:
Caption: Friedel-Crafts acylation leading to the target product and a potential isomeric byproduct.
Distinguishing between these isomers is paramount, as their differing steric and electronic properties can significantly impact downstream applications. This guide will now delve into the analytical techniques essential for this critical validation step.
A Comparative Analysis of Spectroscopic Techniques for Structural Elucidation
A multi-faceted analytical approach is crucial for the unambiguous structural determination of this compound. We will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Differentiation
NMR spectroscopy is arguably the most powerful tool for distinguishing between the desired ortho-methyl product and its para-methyl isomer[2]. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position on the aromatic rings.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and splitting patterns[3][4].
| Proton Environment | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for 4-Methoxy-4'-methylbenzophenone | Rationale for Differentiation |
| Methyl Protons (-CH₃) | ~2.3 - 2.5 (s, 3H) | ~2.4 (s, 3H) | The chemical shift of the methyl protons is less diagnostic for isomer differentiation. |
| Methoxy Protons (-OCH₃) | ~3.8 - 3.9 (s, 3H) | ~3.9 (s, 3H) | Similar to the methyl protons, the methoxy signal is not the primary point of differentiation. |
| Aromatic Protons (Toluene Ring) | Multiplets in the range of ~7.2-7.8 ppm | Two distinct doublets in the range of ~7.2-7.8 ppm | This is the key region for differentiation. The ortho substitution in the target molecule leads to a more complex splitting pattern for the four protons on the methylated ring. In contrast, the symmetrical para isomer will show two clean doublets, each integrating to two protons. |
| Aromatic Protons (Anisole Ring) | Two doublets in the range of ~6.9-7.9 ppm | Two doublets in the range of ~6.9-7.9 ppm | The pattern for the methoxy-substituted ring will be similar for both isomers, typically showing a pair of doublets due to the para-methoxy group. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments[5][6].
| Carbon Environment | Expected Chemical Shift (δ, ppm) for this compound | Expected Chemical Shift (δ, ppm) for 4-Methoxy-4'-methylbenzophenone | Rationale for Differentiation |
| Carbonyl Carbon (C=O) | ~196-198 | ~195-197 | The electronic environment of the carbonyl carbon is subtly different, but not the most reliable point of distinction. |
| Methyl Carbon (-CH₃) | ~20-22 | ~21-22 | Minimal difference is expected. |
| Methoxy Carbon (-OCH₃) | ~55-56 | ~55-56 | Minimal difference is expected. |
| Aromatic Carbons | 12 unique signals expected | 10 unique signals expected | The lower symmetry of the ortho isomer results in more distinct carbon signals compared to the more symmetrical para isomer. This difference in the number of aromatic signals is a definitive confirmation of the isomeric structure. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
-
Analysis: Compare the obtained chemical shifts, integration values, and splitting patterns with the expected values for the target molecule and potential isomers.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, but it is less powerful for distinguishing between isomers[7][8][9][10][11].
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance |
| C=O (Ketone) | 1650 - 1670 | Confirms the presence of the benzophenone core structure. The exact position can be influenced by conjugation. |
| C-O (Aryl Ether) | 1250 - 1300 (asymmetric stretch) & 1000 - 1050 (symmetric stretch) | Confirms the presence of the methoxy group. |
| C-H (Aromatic) | 3000 - 3100 (stretch) & 690 - 900 (out-of-plane bend) | Confirms the presence of the aromatic rings. |
| C-H (Alkyl) | 2850 - 3000 (stretch) | Confirms the presence of the methyl group. |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Place a small amount of the dry, purified solid on the diamond crystal of an ATR-FTIR spectrometer.
-
Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum or expected values.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition[8][12][13][14][15][16]. While the molecular ion peak will be identical for both isomers, the fragmentation pattern can sometimes offer clues for differentiation, although this is often less straightforward than NMR.
| Ion | Expected m/z | Significance |
| [M]⁺ (Molecular Ion) | 226.10 | Confirms the molecular formula C₁₅H₁₄O₂. |
| [M-CH₃]⁺ | 211.08 | Loss of a methyl radical. |
| [C₇H₇O]⁺ | 135.05 | Fragment corresponding to the 4-methoxybenzoyl cation. |
| [C₇H₇]⁺ | 91.05 | Fragment corresponding to the tolyl cation. |
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic system like GC-MS or LC-MS.
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Determine the mass-to-charge ratio of the molecular ion and major fragment ions.
Alternative Synthetic Strategies: A Brief Comparison
While Friedel-Crafts acylation is the most common approach, other methods for the synthesis of unsymmetrical diaryl ketones exist, which may offer advantages in specific contexts[14][17][18][19].
| Synthetic Method | Advantages | Disadvantages |
| Friedel-Crafts Acylation | Readily available starting materials, relatively straightforward procedure. | Use of stoichiometric Lewis acids, potential for isomeric byproducts, limited substrate scope for deactivated rings. |
| Suzuki-Miyaura Coupling | Milder reaction conditions, high functional group tolerance, excellent regioselectivity. | Requires pre-functionalized starting materials (boronic acids/esters and aryl halides), palladium catalyst can be expensive. |
| Fukuyama Cross-Coupling | High yields, mild conditions, tolerant of many functional groups. | Requires the preparation of a thioester and an organozinc reagent. |
The Self-Validating Workflow
A robust validation process is inherently self-correcting. The data from each analytical technique should converge to support a single, unambiguous structure.
Caption: A logical workflow for the comprehensive structural validation of this compound.
References
-
Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. (2021). [Link]
-
FTIR spectrum of 4-hydroxybenzophenone. ResearchGate. (n.d.). [Link]
-
Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. National Center for Biotechnology Information. (n.d.). [Link]
-
2-Hydroxy-4-methoxy-4'-methylbenzophenone. PubChem. (n.d.). [Link]
-
Supporting Information for: A phosphine-free, atom-efficient cross-coupling reaction of triorganoindiums with acyl chlorides catalyzed by immo- bilization of palladium(0) in MCM-41. The Royal Society of Chemistry. (n.d.). [Link]
-
A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis. National Center for Biotechnology Information. (2025). [Link]
-
Mass Spectrometry Principle and its Applications. Longdom Publishing. (2022). [Link]
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IR Spectroscopy: 4 Practice Problems. Master Organic Chemistry. (2016). [Link]
-
FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). [Link]
-
Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. ResearchGate. (2025). [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. (2025). [Link]
-
Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. PREMIER Biosoft. (n.d.). [Link]
-
Synthesis, Growth and Characterization of Benzophenone-4-methoxybenzoylhydrazone Single Crystals. ElectronicsAndBooks. (n.d.). [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. (2025). [Link]
-
Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. (2022). [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. (n.d.). [Link]
-
2.2: Mass Spectrometry. Chemistry LibreTexts. (2019). [Link]
-
The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. (2021). [Link]
-
EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY. COP Bela. (n.d.). [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. National Center for Biotechnology Information. (2010). [Link]
-
NMR Spectroscopy. YouTube. (2016). [Link]
-
Infrared Spectroscopy: Principles and Applications in Organic Chemistry. World Journal of Pharmaceutical Research. (2024). [Link]
-
Programmable Strategies for the Conversion of Aldehydes to Unsymmetrical (Deuterated) Diarylmethanes and Diarylketones. National Center for Biotechnology Information. (2025). [Link]
-
Understanding Mass Spectrometry for Organic Compound Analysis. HSC Chemistry. (2024). [Link]
-
The Principle, Types, and Applications of Mass Spectrometry: A Comprehensive Review. IntechOpen. (2022). [Link]
-
Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction. RSC Publishing. (n.d.). [Link]
-
Comparative FTIR spectra of benzophenone and the product of the.... ResearchGate. (n.d.). [Link]
-
(PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. (2025). [Link]
-
Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016). [Link]
-
A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. ResearchGate. (2026). [Link]
-
4,4'-Dimethoxybenzophenone. NIST WebBook. (n.d.). [Link]
-
Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues. UCL Discovery. (n.d.). [Link]
-
Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex: A highly efficient and recyclable catalyst for the coupling of aryl iodides with aliphatic alcohols. The Royal Society of Chemistry. (n.d.). [Link]
-
An easy guide to understanding NMR SPECTROSCOPY. KIS Academics. (2023). [Link]
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Reproducibility of 4-Methoxy-2'-methylbenzophenone synthesis methods
Executive Summary & Strategic Selection
The synthesis of 4-Methoxy-2'-methylbenzophenone presents a classic problem in aromatic ketone construction: balancing the electronic activation of the nucleophile (anisole) with the steric hindrance of the electrophile (2-methylbenzoyl chloride).
While multiple routes exist, reproducibility data indicates that Friedel-Crafts Acylation remains the superior method for scalability and yield, provided that temperature and moisture are rigorously controlled to mitigate the ortho-steric effect of the methyl group. Organometallic routes (Grignard) offer higher functional group tolerance but suffer from reproducibility issues regarding over-addition (tertiary alcohol formation) and moisture sensitivity.
Method Comparison Matrix
| Feature | Method A: Friedel-Crafts Acylation | Method B: Grignard Addition | Method C: Zeolite Catalysis (Green) |
| Primary Reagents | Anisole + 2-Methylbenzoyl Chloride | 4-Bromoanisole + 2-Methylbenzaldehyde | Anisole + 2-Methylbenzoyl Chloride |
| Catalyst | Mg / | HBEA Zeolite (Heterogeneous) | |
| Yield (Optimized) | 85 - 92% | 65 - 75% | 50 - 65% |
| Atom Economy | Moderate (Stoichiometric waste) | Low (Mg salts waste) | High (Reusable catalyst) |
| Reproducibility | High | Moderate | Low (Catalyst batch dependent) |
| Scalability | Excellent | Poor (Exotherm control) | Good |
Method A: Friedel-Crafts Acylation (Recommended)[2]
This protocol relies on the electrophilic aromatic substitution of anisole.[1] The methoxy group is a strong ortho, para-director. Due to the bulk of the incoming 2-methylbenzoyl cation, substitution occurs almost exclusively at the para position, simplifying purification.
Mechanistic Insight & Causality
-
Choice of Lewis Acid: Aluminum Chloride (
) is required in stoichiometric amounts (unlike catalytic roles in alkylation) because the product ketone forms a strong complex with , deactivating the catalyst. -
Solvent Selection: Dichloromethane (DCM) is preferred over
(toxic) or Nitrobenzene (high boiling point). DCM dissolves the reactants well but precipitates the -complex, allowing for easy visual monitoring. -
Steric Management: The 2-methyl group on the acyl chloride creates steric hindrance. Unlike standard benzoylation, this reaction requires slightly longer induction times or mild heating to reach completion.
Detailed Protocol
Reagents:
-
Anisole (1.0 equiv, 10.8 g)
-
2-Methylbenzoyl chloride (1.05 equiv, 16.2 g)
-
Aluminum Chloride, anhydrous (1.2 equiv, 16.0 g)[2]
-
Dichloromethane (DCM), anhydrous (100 mL)
Step-by-Step Workflow:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, pressure-equalizing addition funnel, and a reflux condenser fitted with a
drying tube (or inlet). -
Lewis Acid Suspension: Charge the flask with
(16.0 g) and anhydrous DCM (50 mL). Cool to in an ice bath. -
Electrophile Formation: Mix 2-methylbenzoyl chloride (16.2 g) with DCM (20 mL). Add this solution dropwise to the suspension over 15 minutes. Observation: The solution should turn yellow/orange as the acylium ion forms.
-
Nucleophile Addition: Mix Anisole (10.8 g) with DCM (30 mL) in the addition funnel. Add dropwise to the reaction mixture at
over 30 minutes.-
Critical Control Point: Do not allow temperature to exceed
during addition to prevent regio-isomer formation (ortho-acylation).
-
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours.
-
QC Check: TLC (Hexane:EtOAc 9:1). Product
~0.5. If starting material remains, reflux gently ( ) for 1 hour.
-
-
Quench (Hydrolysis): Pour the reaction mixture carefully into a beaker containing 200 g crushed ice and 20 mL conc. HCl. Stir vigorously until the solid complex decomposes and layers separate.
-
Workup:
-
Purification: Concentrate under reduced pressure. Recrystallize the solid residue from Ethanol or Methanol/Water (9:1).
Expected Yield: 19.5 g (86%).
Physical State: White to off-white crystalline solid.
Melting Point:
Visualization: Friedel-Crafts Workflow
Caption: Step-by-step workflow for the Friedel-Crafts synthesis of this compound.
Method B: Grignard Reaction (Alternative)
This method is useful if isotopic labeling is required (e.g., using
Protocol Overview (Nitrile Route)
Reactants: 4-Methoxyphenylmagnesium bromide + 2-Methylbenzonitrile.
-
Solvent: THF/Ether.
-
Mechanism: The Grignard reagent attacks the nitrile carbon to form an imine salt, which is hydrolyzed to the ketone.
-
Reproducibility Challenge: The steric bulk of the ortho-methyl group on the nitrile can slow down the nucleophilic attack, leading to lower yields or requiring higher temperatures (reflux), which increases side reactions.
Critical Comparison Note
Unlike the Friedel-Crafts reaction, the Grignard route is strictly anhydrous . Even trace moisture destroys the reagent. Furthermore, if using the acid chloride instead of nitrile, there is a high risk of "double addition," forming the tertiary alcohol (Bis(4-methoxyphenyl)(2-methylphenyl)methanol). Therefore, the nitrile route is preferred over the acid chloride route for Grignard synthesis of ketones.
Reproducibility & Troubleshooting
Steric Hindrance Effects
The 2-methyl group (ortho-tolyl moiety) introduces significant steric strain.
-
Impact: Reaction rates are 2-3x slower than unsubstituted benzophenone synthesis.
-
Mitigation: Ensure the reaction stirs for the full duration. If yield is low (<70%), increase the catalyst loading to 1.5 equiv and reflux gently for the final hour.
Regioselectivity
-
Issue: Contamination with ortho-methoxy isomer (2-methoxy-2'-methylbenzophenone).
-
Solution: Maintain low temperature (
) during the addition of anisole. The para position is kinetically favored at low temperatures. Recrystallization from ethanol effectively removes the minor ortho isomer (which is an oil or low-melting solid).
Pathway Visualization
Caption: Reaction pathway showing the divergence between the desired para-product and the ortho-impurity based on temperature control.
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocol for acylation of anisole).
-
Specific Synthesis Data
-
Catalytic Alternatives
-
"Acylation of Anisole over Fly Ash–Based HBEA Zeolite." Frontiers in Chemistry, 2019. Link
-
Sources
Literature review of 4-Methoxy-2'-methylbenzophenone applications
An In-Depth Technical Guide to the Applications of 4-Methoxy-2'-methylbenzophenone and its Structural Isomers
This guide provides a comprehensive literature review of the applications surrounding this compound. For researchers, scientists, and professionals in drug development, understanding the functional roles of such substituted benzophenones is critical for innovation. While specific experimental data for this compound (CAS: 41204-59-5) is limited in public literature to its role as a laboratory chemical[1], its structural motifs are shared with a class of well-characterized and industrially significant compounds.
This guide will, therefore, analyze the applications of closely related and isomeric benzophenone derivatives. By examining these analogs, we can infer the potential functionalities of this compound and provide a robust comparative framework against established alternatives. We will delve into the core applications of this chemical family, including their roles as photoinitiators, UV absorbers, and versatile intermediates in organic synthesis.
Chemical Identity and Structural Analogs
This compound is an aromatic ketone with the molecular formula C₁₅H₁₄O₂.[2] Its structure is characterized by a benzophenone core with a methoxy group on one phenyl ring and a methyl group on the other. The precise positioning of these substituents dictates the molecule's electronic properties, steric hindrance, and, consequently, its chemical behavior.
To build a comprehensive application profile, we will compare it with the following key structural analogs, for which extensive data exists:
-
4-Methylbenzophenone (MBP): A highly efficient Type II photoinitiator.[3][4]
-
4-Methoxybenzophenone: A UV filter and photostabilizer.[5]
-
2-Hydroxy-4-methoxybenzophenone (Oxybenzone, BP-3): A widely used UV absorber in sunscreens and plastics.[6][7]
-
2-Methoxy-4'-methylbenzophenone: An isomer used as a UV filter.[8]
Application Profile I: Photoinitiation in UV Curing
Benzophenone and its derivatives are quintessential Type II photoinitiators, widely used to trigger the rapid polymerization of monomers and oligomers upon exposure to UV light.[9] This process, known as UV curing, is fundamental in the manufacturing of coatings, inks, adhesives, and electronics.[3][4]
Mechanism of Action: Type II Photoinitiation
Unlike Type I photoinitiators that undergo direct unimolecular cleavage, Type II initiators like benzophenones require a co-initiator or synergist, typically a tertiary amine. The causality behind this requirement is a two-step process:
-
Photoexcitation: The benzophenone molecule absorbs a photon (UV light), promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π*-orbital. This creates an excited singlet state which rapidly converts to a more stable, longer-lived triplet state.
-
Hydrogen Abstraction: The excited triplet-state benzophenone abstracts a hydrogen atom from the amine co-initiator. This generates a ketyl radical from the benzophenone and an amine-derived α-amino alkyl radical. The latter is the primary species that initiates the polymerization of monomers like acrylates.
Performance Comparison: Benzophenone Derivatives vs. Alternatives
The efficacy of a photoinitiator is determined by its absorption characteristics, initiation efficiency, and physical properties like solubility and odor. While 4-Methylbenzophenone (MBP) is a high-performance choice, other classes of photoinitiators offer distinct advantages.[3][4]
| Photoinitiator Class | Example(s) | Mechanism Type | Key Advantages | Key Disadvantages |
| Benzophenones | 4-Methylbenzophenone, Benzophenone | Type II (H-Abstraction) | Cost-effective, good surface cure, versatile.[10] | Requires synergist, potential for yellowing, slower than Type I.[10] |
| Alpha-Hydroxy Ketones | 1-Hydroxy-cyclohexyl-phenyl-ketone (Irgacure 184) | Type I (Cleavage) | High reactivity, low yellowing, no synergist needed.[10] | Can be more expensive, oxygen inhibition can be an issue. |
| Phosphine Oxides | TPO, BAPO | Type I (Cleavage) | Excellent depth cure (for pigmented systems), can be activated by LED.[11] | Can be less soluble, potential for yellowing.[11] |
| Thioxanthones | Isopropylthioxanthone (ITX) | Type II (H-Abstraction) | High reactivity, good for pigmented systems.[11] | Strong yellowing, often used in combination with other PIs.[10] |
Experimental Protocol: Evaluating Curing Speed via FT-IR
This protocol provides a self-validating system to quantify the polymerization rate by monitoring the disappearance of the acrylate C=C double bond.
-
Formulation Preparation: Prepare a standard formulation of an acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA). Add 2 wt% of the photoinitiator (e.g., 4-Methylbenzophenone) and 4 wt% of a synergist (e.g., Ethyl-4-(dimethylamino)benzoate).
-
Sample Preparation: Apply a thin film (e.g., 25 µm) of the formulation onto an IR-transparent substrate (e.g., a KBr pellet).
-
Initial Spectrum: Place the sample in an FT-IR spectrometer and record an initial spectrum. The key peak to monitor is the acrylate C=C twist at approximately 810 cm⁻¹.[9]
-
UV Exposure: Expose the sample to a controlled UV source (e.g., a medium-pressure mercury lamp) for a defined time interval (e.g., 2 seconds).
-
Post-Exposure Spectrum: Immediately record another FT-IR spectrum.
-
Data Analysis: Repeat steps 4 and 5 until the peak at 810 cm⁻¹ no longer decreases. Calculate the percent conversion for each time point by comparing the peak area to the initial measurement. Plot conversion versus time to determine the cure speed.[9]
Application Profile II: UV Absorption and Stabilization
Benzophenone derivatives are exceptionally effective at absorbing harmful UVA and UVB radiation, making them indispensable components in sunscreens, plastics, and coatings to prevent photodegradation.[5][6] The absorbed energy is safely dissipated as heat through a process of tautomerization.
Performance Comparison: UV Absorbers
The choice of a UV absorber depends on the required absorption range, photostability, and regulatory approval. Oxybenzone (BP-3) is a broad-spectrum absorber, but alternatives are often sought due to skin sensitization and environmental concerns.
| UV Absorber | CAS No. | Max Absorption (λmax) | Key Features |
| 2-Hydroxy-4-methoxybenzophenone (Oxybenzone) | 131-57-7 | ~288 nm (UVB), ~325 nm (UVA) | Broad-spectrum protection, good photostability.[7] |
| 4-Methoxybenzophenone | 611-94-9 | ~288 nm | Primarily a UVB absorber, good solubility in organic solvents.[5] |
| 2-Methoxy-4'-methylbenzophenone | 28137-36-2 | ~280-320 nm | UV filter properties.[8] |
Application Profile III: Intermediate in Organic & Medicinal Chemistry
The benzophenone scaffold is a valuable building block in organic synthesis. The carbonyl group can be readily transformed into other functionalities, and the aromatic rings can be further substituted, enabling the creation of complex molecules, including active pharmaceutical ingredients.
For instance, derivatives of 4-methoxybenzophenone are used to synthesize 4-methoxybenzoylhydrazones, a class of compounds that has demonstrated promising antiglycation activity, relevant to combating diabetic complications.[12]
Experimental Protocol: Synthesis of 4-Methoxybenzophenone via Friedel-Crafts Acylation
This protocol describes a classic and reliable method for synthesizing a benzophenone derivative.
-
Reactant Preparation: In a dry, three-necked flask equipped with a stirrer and a dropping funnel, dissolve anisole (0.1 mole) and benzoyl chloride (0.1 mole) in 200 mL of a dry, non-polar solvent like hexane.[13]
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride (0.11 mole) in small portions over 15 minutes with continuous stirring. The aluminum chloride acts as a Lewis acid catalyst, activating the benzoyl chloride for electrophilic attack.
-
Reaction: Allow the mixture to stir at room temperature for an additional 15-30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).[13]
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and protonate the product.
-
Extraction & Purification: Separate the organic layer, wash it with water, then with a sodium bicarbonate solution to remove any unreacted acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Conclusion
While this compound itself remains a compound primarily for research use, a detailed analysis of its structural isomers reveals a rich landscape of high-value applications. The benzophenone core is a remarkably versatile chemical scaffold. As photoinitiators , derivatives like 4-methylbenzophenone offer a cost-effective and reliable solution for UV curing, competing with and complementing other initiator classes. As UV absorbers , compounds like Oxybenzone provide essential protection against photodegradation in a wide range of consumer and industrial products. Finally, as synthetic intermediates , their reactivity allows for the construction of complex molecules with potential therapeutic benefits.
For researchers, the key takeaway is that the specific placement of substituents like methoxy and methyl groups provides a powerful tool for fine-tuning the photophysical and chemical properties of the benzophenone core. This allows for the rational design of new molecules tailored for specific applications, from more efficient photoinitiators for LED curing to safer, next-generation UV absorbers.
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- SINOCURE®.
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- PMC - NIH.
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- PubChem. 2-Hydroxy-4-methoxy-4'-methylbenzophenone.
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- Sigma-Aldrich.
- Google Patents. CN101323564A - Production method of 2-hydroxy-4-methoxy benzophenone.
- ChemicalBook. (2023). This compound | 41204-59-5.
- RadTech. Photoinitiator selection to advance the UV curing industry in an uncertain world.
- ResearchGate. Summary of the main properties of 4-methyl benzophenone (4-MBP) and....
- PrepChem.com. Synthesis of 4-methoxybenzophenone.
- Benchchem. Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.
- The Good Scents Company. benzophenone-8 2-2'-dihydroxy-4-methoxybenzophenone.
- ResearchGate. (2025). Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene.
- Fragrance Material Safety Assessment Center. (2022). methylbenzenepropanal, CAS Registry Number 5462-06-6.
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- PubChem. 4-Methoxybenzophenone.
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- Jinan Future chemical Co.,Ltd. (2024).
- National Toxicology Program. TOX-21: 2-Hydroxy-4-methoxybenzophenone (CASRN 131-57-7).
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Safety Operating Guide
Guide to the Proper Disposal of 4-Methoxy-2'-methylbenzophenone
<_Step_2>
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Methoxy-2'-methylbenzophenone. Adherence to these procedures is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The causality behind each recommendation is explained to foster a culture of safety and deep understanding within the research community.
Hazard Identification and Risk Assessment: The "Why" Behind Caution
This compound, like many specialized organic compounds, requires careful handling. While some safety data sheets (SDS) may indicate that the substance does not meet the criteria for hazard classification under specific regulations, it is a fundamental principle of laboratory safety to treat all chemical products with the recognition of "having unknown hazards and toxicity"[1]. Benzophenone derivatives as a class are known to have environmental impacts, potentially acting as endocrine disruptors and posing a threat to aquatic ecosystems[2][3].
The primary rationale for stringent disposal protocols is the precautionary principle . The absence of extensive hazard data does not confirm safety. Therefore, we must manage this compound as a hazardous substance to mitigate potential risks. Disposal must not be via household garbage or sewage systems, as this can lead to environmental contamination[4][5].
Key Hazard Considerations:
| Parameter | Information | Source Justification & Implication for Disposal |
| Physical State | Liquid (Yellow to colorless oil) | [1] Liquid form increases the risk of spills and environmental mobility. Disposal containers must be leak-proof. |
| Known Hazards | Data limited; some benzophenones are suspected carcinogens and environmental hazards. | [4] The potential for uncharacterized hazards necessitates treating the waste as hazardous, preventing drain disposal or landfilling without proper assessment. |
| Combustion Products | Thermal decomposition may release irritating gases and vapors like Carbon Monoxide (CO) and Carbon Dioxide (CO2). | [6] This dictates that if incineration is the chosen disposal method, it must be performed in a high-temperature incinerator equipped with afterburners and scrubbers to handle hazardous fumes[7]. |
| Environmental Impact | Benzophenones can bypass wastewater treatment and are toxic to aquatic life. | [2][3] Strictly prohibits drain disposal. This is the most critical disposal constraint to prevent ecological damage. |
On-Site Waste Management: The Segregation and Accumulation Protocol
Proper management begins in the laboratory at the point of generation. This is a self-validating system: correct initial handling prevents downstream complications and ensures the safety of everyone who may handle the waste.
Step 1: Designate a Satellite Accumulation Area (SAA) Every laboratory generating chemical waste must designate an SAA.[8][9] This area must be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Clearly marked with "Hazardous Waste" signage.
Step 2: Select the Correct Waste Container
-
Compatibility is Key: Use a chemically compatible, leak-proof container with a secure screw-top cap.[8][9] For this compound (a liquid), a high-density polyethylene (HDPE) or glass container is appropriate. Avoid metal containers for any waste streams that could be acidic or basic[8].
-
Headspace: Fill containers to no more than 90% capacity to allow for vapor expansion[8][9].
-
Condition: The container and cap must be in good condition, with no cracks or deterioration[9].
Step 3: Accurate and Compliant Labeling Proper labeling is a cornerstone of safe disposal and is mandated by OSHA's Hazard Communication Standard[10].
-
Immediately label the waste container with a hazardous waste tag.
-
The label must clearly state:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." Do not use abbreviations or formulas.
-
The approximate concentration and quantity of the waste.
-
The date waste was first added to the container.
-
Step 4: Proper Storage in the SAA
-
Keep Containers Closed: Waste containers must remain securely capped at all times, except when adding waste[9]. This prevents the release of vapors and protects against spills.
-
Segregate Incompatibles: Store the container in secondary containment (such as a chemical-resistant tray) to contain potential leaks. While this compound has no widely listed incompatibilities, it is good practice to store it away from strong oxidizing agents, bases, acid anhydrides, and acid chlorides[6][7][11].
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is vital.
-
Alert Personnel: Notify colleagues in the immediate area.
-
Personal Protective Equipment (PPE): At a minimum, wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[6][12] For larger spills, respiratory protection may be necessary.
-
Containment: For small spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand, or chemical absorbent pads).
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container for disposal.[6][13] Avoid breathing any dust or vapors generated during cleanup[11][12].
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: The spill cleanup debris is also considered hazardous waste and must be disposed of accordingly.
Final Disposal Protocol: The Decision Workflow
The final disposal of this compound waste must comply with federal, state, and local regulations, primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[4][8]. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4][14].
The following diagram illustrates the procedural logic for handling waste from generation to final disposal.
Caption: Disposal Workflow for this compound.
Step-by-Step Methodology for Final Disposal:
-
Hazardous Waste Characterization: The first step under RCRA is to determine if the waste is hazardous.[4][15] While this compound is not explicitly on an EPA list (F, K, P, or U lists), it must be evaluated for hazardous characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)[16][17][18]. Given the lack of comprehensive data and its relation to other environmentally persistent benzophenones, the most prudent and compliant approach is to manage it as a characteristic hazardous waste, likely for toxicity.
-
Contact Environmental Health & Safety (EHS): Once your waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, provided accumulation limits aren't exceeded), contact your institution's EHS or Safety Officer to arrange for a pickup[9][19].
-
Transfer to a Licensed Professional: Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). It is the waste generator's responsibility to ensure the waste is properly characterized for the TSDF[4].
-
Recommended Disposal Method - Incineration: The most appropriate disposal method for this compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber system[7]. This method ensures the complete destruction of the organic molecule, converting it to less harmful components like CO2 and water, while the scrubber system neutralizes acidic gases produced during combustion.
-
Documentation: Ensure all paperwork, including the hazardous waste manifest provided by your EHS office, is completed accurately. This creates a cradle-to-grave record of the waste, which is a legal requirement.
By following this comprehensive guide, researchers can ensure the disposal of this compound is handled in a manner that is safe, environmentally responsible, and fully compliant with all regulatory standards.
References
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- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Hydroxy-4-methoxybenzophenone.
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Hoffman Fine Chemicals. (n.d.). CAS 41204-59-5 | this compound. Retrieved February 7, 2026, from [Link]
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- TCI Chemicals. (2018).
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GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved February 7, 2026, from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 7, 2026, from [Link]
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PubChem. (n.d.). 2-Hydroxy-4-methoxy-4'-methylbenzophenone. Retrieved February 7, 2026, from [Link]
- Carl ROTH. (2025).
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 7, 2026, from [Link]
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Lion Technology Inc. (2025). RCRA Solid Waste Identification Explained. Retrieved February 7, 2026, from [Link]
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Lion Technology Inc. (2025). 4 Hazardous Waste Characteristics Under RCRA. Retrieved February 7, 2026, from [Link]
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Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 7, 2026, from [Link]
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University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved February 7, 2026, from [Link]
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Zhang, J., et al. (2023). The environmental sources of benzophenones: Distribution, pretreatment, analysis and removal techniques. Ecotoxicology and Environmental Safety, 269, 115650. [Link]
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- U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
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Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved February 7, 2026, from [Link]
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Ecosystem Essentials. (2025). What Qualifies As Hazardous Waste Under RCRA?. Retrieved February 7, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
